An In-depth Technical Guide to 10-Deacetyl-7-xylosyl paclitaxel
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview of 10-Deacetyl-7-xylosyl paclitaxel (B517696), a naturally occurring derivative of the widely used anticance...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 10-Deacetyl-7-xylosyl paclitaxel (B517696), a naturally occurring derivative of the widely used anticancer drug, paclitaxel. This guide delves into its chemical properties, biological activity, mechanism of action, and methods for its synthesis and purification, presenting data in a structured format for ease of comparison and use in a research and development setting.
Core Concepts
10-Deacetyl-7-xylosyl paclitaxel is a taxane (B156437) compound found in various species of the yew tree (Taxus), notably Taxus chinensis. It is structurally similar to paclitaxel, with a key difference being the presence of a xylosyl group at the C-7 position and the absence of an acetyl group at the C-10 position. These modifications influence its biological activity and pharmacological properties. Like paclitaxel, its primary mechanism of action is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Physicochemical Properties
A summary of the key physicochemical properties of 10-Deacetyl-7-xylosyl paclitaxel is presented in Table 1. This data is crucial for its formulation and delivery in preclinical and potential clinical settings.
10-Deacetyl-7-xylosyl paclitaxel exhibits potent anticancer activity by targeting the microtubule network, a critical component of the cellular cytoskeleton involved in cell division, structure, and intracellular transport.
Microtubule Disruption
The compound acts as a microtubule-disrupting agent. It induces the disassembly of microtubules, which is in contrast to paclitaxel that stabilizes microtubules. This disruption leads to the formation of abnormal mitotic spindles, ultimately halting the cell cycle.[4]
Cell Cycle Arrest
By disrupting microtubule dynamics, 10-Deacetyl-7-xylosyl paclitaxel causes a significant arrest of cancer cells in the G2/M phase of the cell cycle.[4] This prevents the cells from proceeding through mitosis and ultimately triggers programmed cell death.
Induction of Apoptosis
The primary mode of cell death induced by 10-Deacetyl-7-xylosyl paclitaxel is apoptosis, specifically through the mitochondrial-dependent (intrinsic) pathway. This involves the regulation of pro- and anti-apoptotic proteins.
Upregulation of Pro-apoptotic Proteins: Treatment with the compound leads to an increase in the expression of Bax and Bad proteins.[5][6]
Downregulation of Anti-apoptotic Proteins: Concurrently, there is a decrease in the expression of Bcl-2 and Bcl-XL.[5][6]
This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial membrane permeability, leading to the release of cytochrome c and the activation of a cascade of caspases.
Caspase Activation
The apoptotic signaling cascade initiated by 10-Deacetyl-7-xylosyl paclitaxel involves the activation of initiator and executioner caspases. Specifically, it activates caspase-9, which in turn activates the downstream executioner caspases-3 and -6.[5] This cascade culminates in the cleavage of cellular substrates, leading to the characteristic morphological changes of apoptosis.
The signaling pathway for 10-Deacetyl-7-xylosyl paclitaxel-induced apoptosis is visualized in the following diagram:
The Discovery and Origin of 10-Deacetyl-7-xylosylpaclitaxel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract 10-Deacetyl-7-xylosylpaclitaxel, a naturally occurring taxane (B156437) derivative, has garnered significant interest within the scientific communi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Deacetyl-7-xylosylpaclitaxel, a naturally occurring taxane (B156437) derivative, has garnered significant interest within the scientific community for its potential as a potent anti-cancer agent. Isolated from the needles of Taxus chinensis, this compound exhibits a mechanism of action analogous to its renowned predecessor, paclitaxel (B517696), by disrupting microtubule dynamics and inducing apoptosis.[1][2] This technical guide provides a comprehensive overview of the discovery, origin, and biological activity of 10-deacetyl-7-xylosylpaclitaxel. It details the experimental protocols for its extraction, purification, and characterization, presents its cytotoxic activity against various cancer cell lines, and elucidates the signaling pathways governing its apoptotic effects. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel cancer therapeutics.
Introduction
The discovery of paclitaxel from the bark of the Pacific yew, Taxus brevifolia, marked a pivotal moment in cancer chemotherapy. Its unique mechanism of action, involving the stabilization of microtubules and subsequent cell cycle arrest at the G2/M phase, established a new paradigm in anti-cancer drug development. This success spurred the investigation of other Taxus species for similar bioactive compounds, leading to the identification of a diverse array of taxane analogues.
One such analogue, 10-deacetyl-7-xylosylpaclitaxel, was discovered as a significant constituent in the needles of the Chinese yew, Taxus chinensis.[1][2] This discovery was particularly noteworthy as it presented a more sustainable source for taxane-based drug development, given that needles are a renewable resource compared to bark. Structurally, 10-deacetyl-7-xylosylpaclitaxel differs from paclitaxel by the absence of an acetyl group at the C-10 position and the presence of a xylosyl moiety at the C-7 position. These modifications have been shown to influence its pharmacological properties, including its solubility and potency.
Origin and Discovery
10-Deacetyl-7-xylosylpaclitaxel is a naturally occurring phytoconstituent found in various species of the genus Taxus, with a particularly high abundance in the needles of Taxus chinensis.[1][2] The exploration of Taxus species as a source of novel taxanes was a direct consequence of the clinical success of paclitaxel and the need to identify alternative, more sustainable sources. The isolation and characterization of 10-deacetyl-7-xylosylpaclitaxel were achieved through extensive phytochemical screening programs that employed various chromatographic and spectroscopic techniques.
Experimental Protocols
Extraction of 10-Deacetyl-7-xylosylpaclitaxel from Taxus chinensis Needles
A highly efficient method for the extraction of 10-deacetyl-7-xylosylpaclitaxel and other taxanes from Taxus chinensis needles is Negative Pressure Cavitation (NPC) extraction.
Protocol:
Sample Preparation: Freshly collected needles of Taxus chinensis are air-dried and then pulverized into a fine powder.
Extraction:
A 10 g sample of the powdered needles is placed in an extraction vessel with 150 mL of 80% (v/v) ethanol (B145695).
The extraction is performed under a vacuum degree of -0.03 MPa for 60 minutes.
The process is repeated three times with fresh solvent for each extraction.
Concentration: The collected ethanol extracts are combined and concentrated to dryness using a rotary evaporator at a temperature of 50°C.
Degreasing: The resulting residue is redissolved in 5 mL of methanol (B129727), and 2.5 mL of water is added. The mixture is allowed to stand for 8 hours to precipitate lipids and other non-polar impurities.
Filtration: The solution is filtered to remove the precipitated impurities, and the clarified filtrate containing the crude taxane extract is collected for further purification.
Purification of 10-Deacetyl-7-xylosylpaclitaxel
The purification of 10-deacetyl-7-xylosylpaclitaxel from the crude extract is typically achieved through a multi-step chromatographic process.
Protocol:
Macroporous Resin Chromatography:
The crude extract is loaded onto a column packed with AB-8 macroporous resin.
The column is first washed with 3 bed volumes (BV) of 30% ethanol to remove highly polar impurities.
The target compound and other taxanes are then eluted with 6 BV of 80% ethanol at a flow rate of 1 mL/min.[3]
Fractions are collected and analyzed by analytical HPLC to identify those containing pure 10-deacetyl-7-xylosylpaclitaxel.
Characterization
The structural elucidation and confirmation of 10-deacetyl-7-xylosylpaclitaxel are performed using modern spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC): Purity assessment is conducted using an analytical reversed-phase C18 column with a mobile phase of acetonitrile and water, and UV detection at 227 nm.
Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used to determine the molecular weight and fragmentation pattern. The precursor ion [M-H]⁻ is observed at m/z 942.[4]
Biological Activity and Cytotoxicity
10-Deacetyl-7-xylosylpaclitaxel exhibits potent cytotoxic activity against a range of human cancer cell lines. Its mechanism of action involves the disruption of microtubule function, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.
Table 1: In Vitro Cytotoxicity of 10-Deacetyl-7-xylosylpaclitaxel
Note: The IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Signaling Pathway of Apoptosis
10-Deacetyl-7-xylosylpaclitaxel induces apoptosis primarily through the mitochondrial-dependent (intrinsic) pathway.[1] This pathway is initiated by the compound's effect on microtubule dynamics, which leads to mitotic arrest and cellular stress.
Key Molecular Events:
Upregulation of Pro-apoptotic Proteins: The expression of pro-apoptotic Bcl-2 family members, Bax and Bad, is significantly increased.[2]
Downregulation of Anti-apoptotic Proteins: Concurrently, the expression of anti-apoptotic proteins, Bcl-2 and Bcl-XL, is downregulated.[2]
Mitochondrial Membrane Permeabilization: The shift in the ratio of pro- to anti-apoptotic Bcl-2 family proteins leads to the permeabilization of the outer mitochondrial membrane.
Cytochrome c Release: This permeabilization results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.
Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase, caspase-9.[2]
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates the executioner caspases, primarily caspase-3 and caspase-6.[1]
Apoptosis Execution: The executioner caspases orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the extraction, purification, and characterization.
10-Deacetyl-7-xylosylpaclitaxel represents a promising lead compound in the ongoing search for novel and effective anti-cancer agents. Its natural abundance in a renewable resource, coupled with its potent cytotoxic and pro-apoptotic activities, makes it an attractive candidate for further preclinical and clinical development. The detailed protocols and data presented in this guide are intended to facilitate further research into this and other related taxane compounds, with the ultimate goal of expanding the arsenal (B13267) of therapies available to combat cancer.
An In-depth Technical Guide to 10-Deacetyl-7-xylosyl paclitaxel from Taxus chinensis
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 10-deacetyl-7-xylosyl paclitaxel (B517696), a significant taxane (B156437) derivative isolated fro...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 10-deacetyl-7-xylosyl paclitaxel (B517696), a significant taxane (B156437) derivative isolated from the Chinese yew, Taxus chinensis. This document details its mechanism of action, quantitative biological data, and detailed experimental protocols for its isolation, purification, and analysis.
Introduction
10-Deacetyl-7-xylosyl paclitaxel is a naturally occurring analogue of paclitaxel, a cornerstone chemotherapeutic agent.[1][2] Found in Taxus chinensis, this compound exhibits promising pharmacological features, primarily as a microtubule-stabilizing agent, which leads to mitotic arrest and subsequent apoptosis in cancer cells.[3][4] Its unique chemical structure, featuring a xylosyl group at the C-7 position and a deacetylated C-10, differentiates it from paclitaxel and influences its biological activity and potential therapeutic applications.
Mechanism of Action: Induction of Mitochondrial-Dependent Apoptosis
10-Deacetyl-7-xylosyl paclitaxel, much like its parent compound paclitaxel, functions as a potent microtubule disruptor.[3] By binding to the β-tubulin subunit of microtubules, it enhances their polymerization and prevents depolymerization. This stabilization of microtubules disrupts the dynamic instability required for proper mitotic spindle formation, leading to cell cycle arrest in the G2/M phase.[7]
Prolonged mitotic arrest triggers the intrinsic, or mitochondrial-dependent, pathway of apoptosis.[3] This is characterized by the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL.[1] This shift in the balance of Bcl-2 family proteins leads to increased mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm.[8][9]
Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, initiating a caspase cascade.[9] Activated caspase-9 subsequently cleaves and activates executioner caspases, primarily caspase-3 and caspase-6, which are responsible for the cleavage of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[3][9] Notably, this pathway does not significantly involve the activation of caspase-8, which is characteristic of the extrinsic apoptosis pathway.[3]
An In-depth Technical Guide to 10-Deacetyl-7-xylosyl paclitaxel
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 10-Deacetyl-7-xylosyl paclitaxel (B517696), a significant paclitaxel derivative. It covers its chemical stru...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 10-Deacetyl-7-xylosyl paclitaxel (B517696), a significant paclitaxel derivative. It covers its chemical structure, physicochemical properties, biological activity, and relevant experimental protocols, tailored for a scientific audience.
Chemical Structure and Identification
10-Deacetyl-7-xylosyl paclitaxel is a naturally occurring taxane (B156437) found in various species of the yew tree (Taxus), such as Taxus chinensis.[1][2] It is structurally similar to paclitaxel, differing by the absence of an acetyl group at the C-10 position and the presence of a xylosyl moiety at the C-7 position. This compound serves as a key intermediate in the semi-synthesis of paclitaxel and docetaxel.[3][4]
The chemical identity of the molecule is defined by the following descriptors:
Below is a 2D representation of the chemical structure of 10-Deacetyl-7-xylosyl paclitaxel.
Physicochemical and Pharmacological Data
The key quantitative properties of 10-Deacetyl-7-xylosyl paclitaxel are summarized below. This data is essential for its handling, formulation, and application in research and development.
10-Deacetyl-7-xylosyl paclitaxel functions as a microtubule inhibitor, a mechanism it shares with its parent compound, paclitaxel.[7] In cancer cells, this disruption of microtubule dynamics leads to mitotic arrest and subsequently triggers apoptosis.[1]
The apoptotic signaling cascade initiated by 10-Deacetyl-7-xylosyl paclitaxel in PC-3 prostate cancer cells proceeds through the mitochondrial-dependent pathway. Treatment with the compound leads to the upregulation of pro-apoptotic proteins Bax and Bad, and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-XL.[1][7] This shift disrupts the mitochondrial membrane permeability, leading to the activation of initiator caspase-9, which in turn activates executioner caspases-3 and -6, culminating in apoptosis.[7]
Caption: Mitochondrial-dependent apoptosis pathway induced by 10-Deacetyl-7-xylosyl paclitaxel.
Experimental Protocols
Separation and Purification from Taxus Extracts
A highly effective method for purifying 10-Deacetyl-7-xylosyl paclitaxel from paclitaxel-free Taxus extracts utilizes macroporous adsorption resins. The following protocol is based on an optimized process using AB-8 resin, which demonstrates high adsorption and desorption capacity.[8]
Objective: To separate and enrich 10-Deacetyl-7-xylosyl paclitaxel from crude plant extracts.
Resin Preparation: Pre-treat the AB-8 resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until neutral.
Column Packing: Pack a chromatography column with the pre-treated AB-8 resin.
Sample Loading:
Prepare the feed solution with the crude extract, with a 10-Deacetyl-7-xylosyl paclitaxel concentration of approximately 0.0657 mg/mL.
Load the solution onto the column at a flow rate of 1 mL/min. The optimal processing volume is 15 bed volumes (BV).
Maintain the column temperature at 35°C.
Washing: Wash the column with deionized water to remove impurities.
Gradient Elution:
Elute the column with 3 BV of 30% ethanol at a flow rate of 1 mL/min to remove moderately polar impurities.
Elute the target compound with 6 BV of 80% ethanol at a flow rate of 1 mL/min.
Fraction Collection & Analysis: Collect the fractions from the 80% ethanol elution step. Analyze the fractions using HPLC to identify and pool those containing pure 10-Deacetyl-7-xylosyl paclitaxel.
This process can increase the content of 10-Deacetyl-7-xylosyl paclitaxel by over 60-fold with a recovery rate of approximately 85.85%.[8]
Caption: Workflow for the purification of 10-Deacetyl-7-xylosyl paclitaxel using macroporous resin.
Semi-Synthesis of Paclitaxel
10-Deacetyl-7-xylosyltaxanes, including 10-Deacetyl-7-xylosyl paclitaxel, are valuable precursors for the semi-synthesis of paclitaxel, offering a cost-effective alternative to using 10-deacetylbaccatin III (10-DAB).[3][9][10]
Objective: To convert 10-deacetyl-7-xylosyltaxanes into paclitaxel.
Procedure Overview:
The conversion is a three-step chemical process:
Redox Reaction: This initial step modifies the core taxane structure, preparing it for subsequent reactions.
Acetylation: An acetyl group is added at the C-10 position. This is a critical step to convert the 10-deacetyl form into the paclitaxel backbone.
Deacetylation/Deprotection: This final step involves the removal of the xylosyl group at the C-7 position and any other protecting groups used during the synthesis to yield the final paclitaxel molecule.
The resulting mixture is then purified, typically by column chromatography on silica (B1680970) gel, to isolate pure paclitaxel.[3] This synthetic route has been reported to achieve a total yield of 67.6% with a purity of 99.52%.[10]
Caption: Semi-synthesis workflow for converting 10-deacetyl-7-xylosyltaxanes to paclitaxel.
Apoptosis Assay by Flow Cytometry
Objective: To quantify apoptosis in PC-3 cells induced by 10-Deacetyl-7-xylosyl paclitaxel using Annexin V and Propidium Iodide (PI) staining.
Principle: Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, thus allowing for their differentiation.
Seed PC-3 cells (e.g., 1 x 106 cells) in culture flasks and allow them to adhere.
Treat the cells with various concentrations of 10-Deacetyl-7-xylosyl paclitaxel (and a vehicle control) for a predetermined time (e.g., 24 or 48 hours).
Cell Harvesting:
Collect the culture medium containing floating (apoptotic) cells.
Wash the adherent cells with PBS, then detach them using trypsin.
Combine the floating and adherent cells for each sample and centrifuge (e.g., 300 x g for 5 minutes).
Staining:
Wash the cell pellet twice with cold PBS.
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Flow Cytometry Analysis:
Add 400 µL of 1X Binding Buffer to each tube.
Analyze the samples on a flow cytometer within one hour.
In-Depth Technical Guide: The Core Mechanism of Action of 10-Deacetyl-7-xylosyl paclitaxel
For Researchers, Scientists, and Drug Development Professionals Abstract 10-Deacetyl-7-xylosyl paclitaxel (B517696), a hydrophilic derivative of paclitaxel, is a potent microtubule-stabilizing agent that exhibits signifi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Deacetyl-7-xylosyl paclitaxel (B517696), a hydrophilic derivative of paclitaxel, is a potent microtubule-stabilizing agent that exhibits significant anti-cancer activity. This technical guide delineates the core mechanism of action of this compound, focusing on its effects on microtubule dynamics, the induction of apoptosis, and cell cycle arrest. The information presented herein is a synthesis of publicly available research data, intended to provide a comprehensive resource for professionals in the field of oncology drug development.
Core Mechanism of Action: Microtubule Stabilization
Similar to its parent compound, paclitaxel, 10-Deacetyl-7-xylosyl paclitaxel's primary mechanism of action is the disruption of microtubule dynamics.[1][2] Microtubules are essential cytoskeletal polymers involved in various cellular processes, including cell division, motility, and intracellular transport. 10-Deacetyl-7-xylosyl paclitaxel enhances the polymerization of tubulin dimers and stabilizes the resulting microtubules, rendering them resistant to depolymerization.[1] This interference with the normal dynamic instability of microtubules leads to the formation of abnormal microtubule bundles and asters, ultimately disrupting mitotic spindle formation and arresting cells in the G2/M phase of the cell cycle.[2][3]
Quantitative Data: Microtubule Disassembly and Cellular Proliferation
The following table summarizes the available quantitative data on the inhibitory concentrations (IC50) of 10-Deacetyl-7-xylosyl paclitaxel.
Induction of Apoptosis: The Mitochondria-Driven Pathway
The sustained mitotic arrest induced by 10-Deacetyl-7-xylosyl paclitaxel ultimately triggers programmed cell death, or apoptosis.[1][2] The apoptotic cascade initiated by this compound is primarily mediated through the intrinsic, mitochondria-driven pathway.[1]
This pathway is characterized by:
Upregulation of Pro-Apoptotic Proteins: Increased expression of Bax and Bad.[1][2]
Downregulation of Anti-Apoptotic Proteins: Decreased expression of Bcl-2 and Bcl-XL.[1][2]
Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the balance of pro- and anti-apoptotic Bcl-2 family proteins leads to the permeabilization of the outer mitochondrial membrane.
Caspase Activation: MOMP results in the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9. Activated caspase-9 then initiates a cascade by activating downstream effector caspases, including caspase-3 and caspase-6, which execute the final stages of apoptosis.[1]
It is noteworthy that the extrinsic apoptotic pathway, which involves death receptors like CD95, and the NF-κB signaling pathway do not appear to be significantly involved in apoptosis induced by 10-Deacetyl-7-xylosyl paclitaxel.[1]
Signaling Pathway Diagram
Caption: Mitochondria-driven apoptotic pathway initiated by 10-Deacetyl-7-xylosyl paclitaxel.
Cell Cycle Arrest at G2/M Phase
As a direct consequence of microtubule stabilization and the inability to form a functional mitotic spindle, cells treated with 10-Deacetyl-7-xylosyl paclitaxel arrest in the G2/M phase of the cell cycle.[2][3] This arrest is a critical checkpoint that prevents cells with damaged or improperly segregated chromosomes from proceeding through mitosis, thereby providing a window for the apoptotic machinery to be engaged.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the mechanism of action of 10-Deacetyl-7-xylosyl paclitaxel.
Microtubule Polymerization Assay
Objective: To determine the effect of 10-Deacetyl-7-xylosyl paclitaxel on the in vitro polymerization of tubulin.
Methodology:
Reagents and Materials: Purified tubulin protein, GTP, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA), 10-Deacetyl-7-xylosyl paclitaxel stock solution, microplate reader capable of measuring absorbance at 340 nm.
Procedure:
a. Tubulin is diluted to a final concentration of 1-2 mg/mL in ice-cold polymerization buffer.
b. Varying concentrations of 10-Deacetyl-7-xylosyl paclitaxel (or vehicle control) are added to the tubulin solution.
c. The reaction is initiated by the addition of GTP to a final concentration of 1 mM and by raising the temperature to 37°C.
d. The increase in turbidity due to microtubule polymerization is monitored by measuring the absorbance at 340 nm over time in a temperature-controlled microplate reader.
e. The rate and extent of polymerization are calculated from the absorbance curves.
Cell Viability and Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic effect of 10-Deacetyl-7-xylosyl paclitaxel on cancer cells.
Methodology:
Reagents and Materials: Cancer cell line (e.g., PC-3), complete culture medium, 96-well plates, 10-Deacetyl-7-xylosyl paclitaxel, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
Procedure:
a. Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
b. The medium is replaced with fresh medium containing various concentrations of 10-Deacetyl-7-xylosyl paclitaxel or vehicle control.
c. Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
d. MTT solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
e. The solubilization buffer is added to dissolve the formazan crystals.
f. The absorbance is measured at a wavelength of 570 nm using a microplate reader.
g. Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 value is calculated.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with 10-Deacetyl-7-xylosyl paclitaxel.
Methodology:
Reagents and Materials: Cancer cell line (e.g., PC-3), 10-Deacetyl-7-xylosyl paclitaxel, Annexin V-FITC (or another fluorophore), Propidium Iodide (PI), Annexin V binding buffer, flow cytometer.
Procedure:
a. Cells are treated with various concentrations of 10-Deacetyl-7-xylosyl paclitaxel or vehicle control for a specified time.
b. Both adherent and floating cells are collected and washed with cold PBS.
c. Cells are resuspended in Annexin V binding buffer.
d. Annexin V-FITC and PI are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.
e. The stained cells are analyzed by flow cytometry.
f. Data analysis allows for the differentiation of four cell populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of 10-Deacetyl-7-xylosyl paclitaxel on cell cycle distribution.
Methodology:
Reagents and Materials: Cancer cell line (e.g., PC-3), 10-Deacetyl-7-xylosyl paclitaxel, cold 70% ethanol (B145695), PBS, RNase A, Propidium Iodide (PI) staining solution, flow cytometer.
Procedure:
a. Cells are treated with various concentrations of 10-Deacetyl-7-xylosyl paclitaxel or vehicle control for a specified time.
b. Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
c. Fixed cells are washed with PBS and treated with RNase A to degrade RNA.
d. Cells are stained with PI solution.
e. The DNA content of the cells is analyzed by flow cytometry.
f. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical flow of the mechanism of action and a typical experimental workflow.
Caption: A typical experimental workflow for characterizing the effects of 10-Deacetyl-7-xylosyl paclitaxel.
Caption: Logical relationship of events in the mechanism of action of 10-Deacetyl-7-xylosyl paclitaxel.
Conclusion
10-Deacetyl-7-xylosyl paclitaxel exerts its anticancer effects through a well-defined mechanism of action. By stabilizing microtubules, it induces a G2/M cell cycle arrest, which subsequently triggers the mitochondria-driven intrinsic pathway of apoptosis. This detailed understanding of its molecular mechanism is crucial for the rational design of future cancer therapies and for identifying potential biomarkers of response to this promising therapeutic agent. Further research is warranted to fully elucidate its efficacy and safety profile in various cancer models and ultimately in clinical settings.
Unveiling the Biological Activity of 10-Deacetyl-7-xylosyl paclitaxel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction 10-Deacetyl-7-xylosyl paclitaxel (B517696), a naturally occurring analogue of the widely used anticancer drug paclitaxel, has garnered signific...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Deacetyl-7-xylosyl paclitaxel (B517696), a naturally occurring analogue of the widely used anticancer drug paclitaxel, has garnered significant interest within the scientific community. Isolated from species of the Taxus genus, this compound presents unique pharmacological features, including potentially improved water solubility, which may offer advantages over its parent compound. This technical guide provides an in-depth exploration of the biological activity of 10-Deacetyl-7-xylosyl paclitaxel, focusing on its mechanism of action, cytotoxic effects, and the signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel cancer therapeutics.
Mechanism of Action: A Microtubule Disruptor
Similar to paclitaxel, the primary mechanism of action of 10-Deacetyl-7-xylosyl paclitaxel involves the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell structure. 10-Deacetyl-7-xylosyl paclitaxel acts as a microtubule-stabilizing agent, binding to the β-tubulin subunit of microtubules and promoting their polymerization while inhibiting their depolymerization. This stabilization of microtubules leads to the formation of non-functional microtubule bundles, disrupting the dynamic instability required for proper mitotic spindle formation and function.
The inability of the cell to form a functional mitotic spindle results in the activation of the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle at the G2/M phase. This mitotic arrest ultimately triggers programmed cell death, or apoptosis, in cancer cells.
Cytotoxic Activity
10-Deacetyl-7-xylosyl paclitaxel has demonstrated significant cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, have been determined in several studies.
Note: Direct comparative IC50 data with paclitaxel across a broad panel of cell lines is limited in the currently available literature.
Induction of Apoptosis via the Mitochondrial Pathway
A key aspect of the anticancer activity of 10-Deacetyl-7-xylosyl paclitaxel is its ability to induce apoptosis through the intrinsic, or mitochondrial-dependent, pathway.[2][3] This process is characterized by a series of molecular events that culminate in the activation of caspases, a family of proteases that execute the apoptotic program.
The signaling cascade initiated by 10-Deacetyl-7-xylosyl paclitaxel involves the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis. Specifically, treatment with this compound leads to:
Upregulation of pro-apoptotic proteins: Increased expression of Bax and Bad.[2][4]
Downregulation of anti-apoptotic proteins: Decreased expression of Bcl-2 and Bcl-xL.[2][4]
This shift in the balance between pro- and anti-apoptotic Bcl-2 family members disrupts the mitochondrial outer membrane permeability, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 subsequently activates downstream effector caspases, such as caspase-3 and -6, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2]
Interestingly, studies have shown that the apoptosis induced by 10-Deacetyl-7-xylosyl paclitaxel is independent of the CD95 (Fas/APO-1) death receptor pathway and does not involve the activation of NF-κB.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the standard experimental protocols used to evaluate the biological activity of 10-Deacetyl-7-xylosyl paclitaxel.
Cell Culture
Human cancer cell lines (e.g., PC-3) are maintained in appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of 10-Deacetyl-7-xylosyl paclitaxel for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
Cell Treatment and Harvesting: Treat cells with the desired concentration of 10-Deacetyl-7-xylosyl paclitaxel for a specific duration. Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.
Reaction Setup: In a 96-well plate, add tubulin protein to a reaction buffer containing GTP.
Compound Addition: Add 10-Deacetyl-7-xylosyl paclitaxel or a control compound (e.g., paclitaxel as a polymerization promoter, or colchicine (B1669291) as a polymerization inhibitor) to the wells.
Polymerization Monitoring: Incubate the plate at 37°C to initiate polymerization. Monitor the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader. The increase in absorbance is proportional to the amount of microtubule polymer formed.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate.
Protein Extraction: Treat cells with 10-Deacetyl-7-xylosyl paclitaxel, then lyse the cells in a suitable lysis buffer containing protease inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, caspase-3, β-actin).
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Pathways and Experimental Processes
To better illustrate the complex biological processes and experimental workflows discussed, the following diagrams have been generated using the Graphviz DOT language.
Fig. 1: Experimental workflow for evaluating the biological activity of 10-Deacetyl-7-xylosyl paclitaxel.
Fig. 2: Signaling pathway of 10-Deacetyl-7-xylosyl paclitaxel-induced apoptosis.
Conclusion and Future Directions
10-Deacetyl-7-xylosyl paclitaxel is a promising natural product with potent anticancer activity. Its mechanism of action, centered on microtubule stabilization and the induction of apoptosis via the mitochondrial pathway, positions it as a valuable candidate for further preclinical and clinical investigation. While current data highlights its efficacy, further research is warranted to fully elucidate its pharmacological profile.
Future studies should focus on:
Comparative Efficacy: Conducting head-to-head studies comparing the cytotoxicity and anti-tumor activity of 10-Deacetyl-7-xylosyl paclitaxel with paclitaxel across a wider range of cancer cell lines and in vivo tumor models.
Pharmacokinetics and Bioavailability: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of 10-Deacetyl-7-xylosyl paclitaxel to assess its potential for improved drug delivery and reduced toxicity.
Combination Therapies: Investigating the synergistic effects of 10-Deacetyl-7-xylosyl paclitaxel with other chemotherapeutic agents or targeted therapies to enhance its therapeutic efficacy.
Mechanism of Resistance: Identifying potential mechanisms of resistance to 10-Deacetyl-7-xylosyl paclitaxel to inform the development of strategies to overcome drug resistance.
A deeper understanding of these aspects will be crucial in determining the potential of 10-Deacetyl-7-xylosyl paclitaxel as a next-generation taxane-based anticancer agent.
The Promising Precursor: A Technical Guide to 10-Deacetyl-7-xylosyl Paclitaxel for Paclitaxel Synthesis
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the role of 10-deacetyl-7-xylosyl paclitaxel (B517696) as a viable and efficient precursor for the semi-synthesis of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role of 10-deacetyl-7-xylosyl paclitaxel (B517696) as a viable and efficient precursor for the semi-synthesis of the widely used anticancer drug, paclitaxel. This document provides a comprehensive overview of the synthetic pathways, comparative data, detailed experimental protocols, and the underlying biological mechanisms of paclitaxel's action.
Introduction: A New Avenue in Paclitaxel Semi-Synthesis
Paclitaxel, a complex diterpenoid, is a cornerstone of modern chemotherapy, renowned for its potent anti-tumor activity. Historically, the primary source of paclitaxel was the bark of the Pacific yew tree (Taxus brevifolia), an unsustainable and ecologically challenging method.[1] This led to the development of semi-synthetic routes, most notably from 10-deacetylbaccatin III (10-DAB), a more abundant precursor found in the needles and twigs of yew species.[2][3]
More recently, 10-deacetyl-7-xylosyl paclitaxel and related 10-deacetyl-7-xylosyltaxanes have emerged as highly promising alternative precursors.[4][5][6] These compounds, found in significant quantities in various Taxus species, offer a more direct and potentially more efficient pathway to paclitaxel, as they already possess the crucial C-13 side chain, a complex moiety that must be synthetically attached in the 10-DAB-based approach.[2][6]
This guide will delve into the technical specifics of utilizing 10-deacetyl-7-xylosyl paclitaxel, providing the necessary data and protocols for researchers and drug development professionals to evaluate and potentially implement this advanced semi-synthetic strategy.
Comparative Analysis of Paclitaxel Precursors
The selection of a precursor for paclitaxel semi-synthesis is a critical factor influencing the overall efficiency and cost-effectiveness of the process. The following table provides a comparative overview of key quantitative parameters for the synthesis of paclitaxel from 10-deacetyl-7-xylosyltaxanes versus the more traditional precursor, 10-deacetylbaccatin III (10-DAB).
Parameter
10-Deacetyl-7-xylosyltaxanes
10-Deacetylbaccatin III (10-DAB)
Reference
Starting Material Abundance
10–30 times more abundant than paclitaxel in cultivated Taxus
More abundant than paclitaxel, readily extracted from renewable needles and twigs
Spectroscopic Data of 10-Deacetyl-7-xylosyl Paclitaxel
Accurate characterization of the precursor is essential for process monitoring and quality control. The following table summarizes the available spectroscopic data for 10-deacetyl-7-xylosyl paclitaxel.
This section outlines the key experimental methodologies for the conversion of 10-deacetyl-7-xylosyl paclitaxel precursors to paclitaxel.
Three-Step Conversion of 10-Deacetyl-7-xylosyltaxanes to Paclitaxel[2][9]
This method, reported by Xue et al. (2020), involves a redox reaction, acetylation, and subsequent deacetylation. While the full experimental details with precise quantities are proprietary, the general workflow is as follows:
Experimental Workflow: Three-Step Conversion
A three-step semi-synthesis of paclitaxel.
Methodology:
Redox Reaction: The initial step involves a redox transformation of the 10-deacetyl-7-xylosyltaxane mixture. The specific oxidizing or reducing agents and reaction conditions are optimized to facilitate the subsequent steps.
Acetylation: Following the redox reaction, the intermediate compound is subjected to acetylation to introduce an acetyl group at the C-10 position.
Deacetylation: A selective deacetylation is then performed.
Purification: The final paclitaxel product is purified from the reaction mixture using techniques such as column chromatography on silica (B1680970) gel to achieve high purity.[1]
Hydrolysis and Protection Route from 10-Deacetyl-7-xylosyl Paclitaxel[6]
An alternative pathway involves the initial removal of the xylose group followed by a series of protection and acetylation steps.
Experimental Workflow: Hydrolysis and Protection Route
Conversion of 10-deacetyl-7-xylosyl paclitaxel.
Methodology:
Enzymatic or Chemical Hydrolysis: The xyloside moiety at the C-7 position is cleaved. This can be achieved enzymatically, for instance, using a C-7 xylosidase, or through chemical hydrolysis.[4]
Protection of the C-7 Hydroxyl Group: The newly exposed hydroxyl group at the C-7 position is protected, for example, with a triethylsilyl (TES) group, to prevent unwanted side reactions in the subsequent step.
Acetylation of the C-10 Hydroxyl Group: The hydroxyl group at the C-10 position is then acetylated to yield the paclitaxel core structure.
Deprotection: The protecting group at the C-7 position is removed to yield the final paclitaxel molecule.
Biological Mechanism of Action: Paclitaxel-Induced Apoptosis
Paclitaxel's efficacy as an anticancer agent stems from its ability to disrupt microtubule dynamics, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis).[9][10] The signaling pathway is complex and involves the Bcl-2 family of proteins and caspases.[10]
Signaling Pathway: Paclitaxel-Induced Apoptosis
Paclitaxel's mechanism of inducing apoptosis.
Paclitaxel binds to and stabilizes microtubules, preventing their depolymerization. This interferes with the normal function of the mitotic spindle, leading to cell cycle arrest in the G2/M phase.[9] This arrest triggers a cascade of events, including the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-XL.[10] This shift in the balance of Bcl-2 family proteins leads to increased mitochondrial membrane permeability and the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3 and -6, ultimately leading to the dismantling of the cell and apoptotic cell death.[10]
Conclusion
10-deacetyl-7-xylosyl paclitaxel represents a highly promising and efficient precursor for the semi-synthesis of paclitaxel. The presence of the C-13 side chain simplifies the synthetic route, potentially leading to higher overall yields and a more cost-effective production process compared to traditional methods starting from 10-DAB. The three-step conversion process and the hydrolysis-protection route offer viable pathways for its conversion. Further research to fully elucidate the detailed experimental protocols and acquire a complete set of spectroscopic data will be instrumental in the widespread adoption of this advanced precursor in the pharmaceutical industry. This will not only help in meeting the global demand for this critical anticancer drug but also contribute to more sustainable and efficient manufacturing practices.
The Role of 10-Deacetyl-7-xylosylpaclitaxel in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract 10-Deacetyl-7-xylosylpaclitaxel, a naturally occurring taxane (B156437) derivative isolated from Taxus chinensis, has emerged as a compound of inte...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Deacetyl-7-xylosylpaclitaxel, a naturally occurring taxane (B156437) derivative isolated from Taxus chinensis, has emerged as a compound of interest in oncology research. Structurally similar to the widely used chemotherapeutic agent paclitaxel (B517696), it functions as a microtubule-stabilizing agent, inducing mitotic arrest and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of the current understanding of 10-Deacetyl-7-xylosylpaclitaxel, focusing on its mechanism of action, available efficacy data, and detailed experimental protocols relevant to its study. While in-depth comparative and in vivo data remain limited in the public domain, this document synthesizes the existing knowledge to serve as a valuable resource for researchers in the field of cancer drug discovery and development.
Introduction
Paclitaxel and its derivatives have revolutionized the treatment of various solid tumors, including ovarian, breast, and lung cancers. Their primary mechanism of action involves the stabilization of microtubules, leading to disruption of mitotic spindle formation and cell cycle arrest at the G2/M phase, ultimately triggering apoptosis. 10-Deacetyl-7-xylosylpaclitaxel is a paclitaxel analogue that has garnered attention for its potential as an anticancer agent. This guide delineates its core characteristics and the methodologies employed to evaluate its therapeutic potential.
Mechanism of Action
Similar to paclitaxel, 10-Deacetyl-7-xylosylpaclitaxel exerts its cytotoxic effects by targeting microtubules. It promotes the polymerization of tubulin dimers and stabilizes the resulting microtubules, preventing their depolymerization. This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to a prolonged arrest of cells in the M phase of the cell cycle.[1][2]
This mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, also known as the mitochondrial pathway. In prostate cancer cells (PC-3), treatment with 10-Deacetyl-7-xylosylpaclitaxel has been shown to modulate the expression of key apoptosis-regulating proteins.[1][2] Specifically, it upregulates the pro-apoptotic proteins Bax and Bad, while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability and the release of cytochrome c into the cytoplasm.
The released cytochrome c then activates a cascade of caspases, the key executioners of apoptosis. 10-Deacetyl-7-xylosylpaclitaxel has been observed to activate caspase-9, an initiator caspase in the intrinsic pathway, which in turn activates the executioner caspases, caspase-3 and caspase-6.[2][3] This caspase cascade orchestrates the dismantling of the cell, leading to programmed cell death.
It is noteworthy that the apoptotic pathway induced by 10-Deacetyl-7-xylosylpaclitaxel in PC-3 cells appears to be independent of the CD95 (Fas) receptor and the NF-κB signaling pathway.[2]
Note: Further studies are required to establish a comprehensive cytotoxicity profile of 10-Deacetyl-7-xylosylpaclitaxel across a wider range of cancer cell lines and to draw robust comparisons with paclitaxel and other taxanes.
Microtubule Disassembly
The direct effect of 10-Deacetyl-7-xylosylpaclitaxel on microtubule dynamics has been assessed in cell-free assays.
Published data on the in vivo antitumor activity of 10-Deacetyl-7-xylosylpaclitaxel, such as tumor growth inhibition in animal models, are currently limited. One source mentions its anti-tumor activity and inhibition of S180 sarcoma growth, but specific quantitative data and experimental details are not provided.[4] Further preclinical studies are necessary to evaluate its efficacy in relevant animal models of cancer.
Pharmacokinetic Properties
Detailed pharmacokinetic parameters for 10-Deacetyl-7-xylosylpaclitaxel, including its absorption, distribution, metabolism, and excretion (ADME) profile, half-life, and bioavailability, are not currently available in the public domain.
Mandatory Visualizations
Signaling Pathway of Apoptosis Induction
Caption: Apoptosis signaling pathway induced by 10-Deacetyl-7-xylosylpaclitaxel.
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: General workflow for determining IC50 using an MTT assay.
Experimental Protocols
The following sections provide detailed, generalized protocols for key experiments used to characterize the anticancer properties of 10-Deacetyl-7-xylosylpaclitaxel. These protocols are based on standard methodologies and should be optimized for specific cell lines and experimental conditions.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
Cancer cell lines (e.g., PC-3)
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
Microplate reader
Procedure:
Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
Drug Treatment: Prepare a stock solution of 10-Deacetyl-7-xylosylpaclitaxel in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration).
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Materials:
Cancer cells and culture reagents
10-Deacetyl-7-xylosylpaclitaxel
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels and electrophoresis apparatus
PVDF or nitrocellulose membranes
Transfer buffer and blotting apparatus
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with 10-Deacetyl-7-xylosylpaclitaxel for the desired time. Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. Wash the membrane with TBST.
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane thoroughly with TBST.
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
Propidium iodide (PI) staining solution (containing RNase A)
Flow cytometer
Procedure:
Cell Treatment: Seed cells and treat with 10-Deacetyl-7-xylosylpaclitaxel for the desired time.
Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.
Data Analysis: Gate on single cells to exclude doublets. Generate a histogram of DNA content and quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.
In Vitro Microtubule Polymerization Assay
This assay directly measures the effect of compounds on the assembly of tubulin into microtubules.
Materials:
Purified tubulin protein
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
GTP solution
10-Deacetyl-7-xylosylpaclitaxel
Paclitaxel (as a positive control)
Nocodazole (as a negative control)
Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
Reaction Setup: On ice, prepare a reaction mixture containing tubulin in polymerization buffer and GTP.
Compound Addition: Add 10-Deacetyl-7-xylosylpaclitaxel or control compounds to the reaction mixture.
Polymerization Initiation: Transfer the reaction mixture to a pre-warmed cuvette or 96-well plate in the spectrophotometer set to 37°C.
Turbidity Measurement: Immediately begin monitoring the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.
Data Analysis: Plot the absorbance as a function of time. Compare the polymerization curves in the presence of 10-Deacetyl-7-xylosylpaclitaxel to the controls to determine its effect on the rate and extent of microtubule assembly.
Conclusion
10-Deacetyl-7-xylosylpaclitaxel is a promising natural product with a mechanism of action analogous to paclitaxel. Its ability to disrupt microtubule dynamics and induce apoptosis through the intrinsic pathway in cancer cells warrants further investigation. While the currently available data provides a foundational understanding of its anticancer properties, significant research is still required. Future studies should focus on a broader evaluation of its cytotoxicity against a diverse panel of cancer cell lines, comprehensive in vivo efficacy studies in relevant animal models, and a detailed characterization of its pharmacokinetic and toxicological profiles. Such data will be crucial in determining the translational potential of 10-Deacetyl-7-xylosylpaclitaxel as a novel chemotherapeutic agent. This technical guide serves as a starting point for researchers embarking on the further exploration of this intriguing compound.
The Microtubule-Stabilizing Effects of 10-Deacetyl-7-xylosyl Paclitaxel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth analysis of the microtubule-stabilizing properties of 10-deacetyl-7-xylosyl paclitaxel (B517696), a deriv...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the microtubule-stabilizing properties of 10-deacetyl-7-xylosyl paclitaxel (B517696), a derivative of the widely used chemotherapeutic agent, paclitaxel. This document summarizes the available quantitative data on its biological activity, details relevant experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows. As a potent microtubule-stabilizing agent, 10-deacetyl-7-xylosyl paclitaxel promotes the polymerization of tubulin, leading to cell cycle arrest and apoptosis. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this and similar compounds.
Introduction
Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their dynamic instability, characterized by phases of polymerization and depolymerization, is critical for their function. Consequently, microtubules have emerged as a key target for anticancer drug development.
10-Deacetyl-7-xylosyl paclitaxel is a naturally occurring analog of paclitaxel, isolated from species of Taxus.[1] Like its parent compound, it functions as a microtubule-stabilizing agent, enhancing tubulin polymerization and disrupting the normal dynamics of the microtubule network.[1][2] This interference with microtubule function leads to mitotic arrest and ultimately induces programmed cell death (apoptosis) in cancer cells.[2] This document provides a detailed overview of the microtubule stabilization effects of 10-deacetyl-7-xylosyl paclitaxel, based on available scientific literature.
Quantitative Data on Biological Activity
The following tables summarize the reported quantitative data for the biological activity of 10-deacetyl-7-xylosyl paclitaxel. It is important to note that direct comparative studies with paclitaxel under identical experimental conditions are not extensively available in the public domain.
Mechanism of Action: Microtubule Stabilization and Apoptosis Induction
10-deacetyl-7-xylosyl paclitaxel exerts its cytotoxic effects by first binding to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing the polymer against depolymerization.[2][4] This leads to the formation of abnormal, non-functional microtubule bundles, which disrupts the mitotic spindle, a critical structure for chromosome segregation during cell division.[4] The cell, unable to proceed through mitosis correctly, undergoes cell cycle arrest at the G2/M phase.[3] Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis.[2]
This apoptotic cascade involves the upregulation of pro-apoptotic proteins Bax and Bad, and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-XL.[2][5] This shift in the balance of Bcl-2 family proteins leads to increased mitochondrial membrane permeability and the release of cytochrome c, which in turn activates caspase-9.[2] Caspase-9 then activates downstream executioner caspases, such as caspase-3 and -6, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[2]
Experimental Protocols
The following sections detail generalized protocols for key experiments used to characterize the microtubule-stabilizing and cytotoxic effects of compounds like 10-deacetyl-7-xylosyl paclitaxel.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization is monitored by an increase in light scattering (turbidity) at 340 nm.[6]
Materials:
Purified tubulin (>99%)
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
Test compound (10-deacetyl-7-xylosyl paclitaxel) and control (e.g., paclitaxel, DMSO vehicle)
96-well microplate
Temperature-controlled spectrophotometer
Procedure:
Preparation of Reagents:
Prepare a tubulin stock solution (e.g., 10 mg/mL) in ice-cold General Tubulin Buffer.
Prepare a working solution of the test compound at various concentrations in General Tubulin Buffer.
Reaction Setup:
On ice, add the appropriate volume of General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%) to each well of a pre-chilled 96-well plate.
Add the test compound or vehicle control to the respective wells.
To initiate polymerization, add the cold tubulin solution to each well.
Data Acquisition:
Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 60 minutes).
Data Analysis:
Plot absorbance versus time to generate polymerization curves.
Determine the rate and extent of polymerization for each condition. An increase in both parameters compared to the vehicle control indicates microtubule stabilization.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment:
Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 48-72 hours). Include a vehicle control.
MTT Addition:
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
Formazan Solubilization:
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
Data Acquisition:
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control.
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
Cancer cell line (e.g., PC-3)
Complete cell culture medium
Test compound (10-deacetyl-7-xylosyl paclitaxel)
Phosphate-buffered saline (PBS)
Fixation solution (e.g., ice-cold 70% ethanol)
Propidium iodide (PI) staining solution containing RNase A
Flow cytometer
Procedure:
Cell Treatment:
Treat cells with the test compound at various concentrations for a specific time.
Cell Harvesting and Fixation:
Harvest the cells by trypsinization and wash with PBS.
Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing, and incubate at -20°C for at least 2 hours.
Staining:
Wash the fixed cells with PBS and resuspend in PI staining solution.
Incubate in the dark at room temperature for 30 minutes.
Data Acquisition:
Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.
Data Analysis:
Generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
DNA Laddering Assay for Apoptosis
This assay detects the characteristic fragmentation of genomic DNA that occurs during apoptosis.
Treat cells with the test compound to induce apoptosis.
Harvest both adherent and floating cells.
DNA Extraction:
Lyse the cells and treat the lysate with RNase A and then Proteinase K.
Perform phenol:chloroform extraction to remove proteins.
Precipitate the DNA with ethanol and wash the pellet.
Resuspend the DNA in TE buffer.
Gel Electrophoresis:
Mix the DNA samples with loading dye and load them onto an agarose gel.
Run the gel to separate the DNA fragments by size.
Visualization:
Stain the gel with ethidium bromide and visualize the DNA under UV light. A characteristic "ladder" of DNA fragments in multiples of approximately 180-200 base pairs is indicative of apoptosis.
Visualizations
Signaling Pathway of Apoptosis Induction
Caption: Apoptosis signaling pathway induced by 10-deacetyl-7-xylosyl paclitaxel.
Experimental Workflow for In Vitro Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Experimental Workflow for Cell Viability (MTT) Assay
Caption: Workflow for the cell viability (MTT) assay.
Conclusion
10-deacetyl-7-xylosyl paclitaxel is a potent microtubule-stabilizing agent that induces mitotic arrest and apoptosis in cancer cells. The data and protocols presented in this technical guide provide a foundational understanding of its mechanism of action and a framework for its further investigation. While the available data indicates significant biological activity, further studies directly comparing its potency and efficacy with paclitaxel and other taxane (B156437) derivatives are warranted to fully elucidate its therapeutic potential. The experimental workflows and signaling pathway diagrams provided herein serve as valuable tools for researchers in the design and interpretation of future studies in this area.
An In-depth Technical Guide on the Induction of Apoptosis by 10-Deacetyl-7-xylosyl paclitaxel
For Researchers, Scientists, and Drug Development Professionals Abstract 10-Deacetyl-7-xylosyl paclitaxel (B517696), a derivative of the widely used anticancer drug paclitaxel, has demonstrated significant potential in i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Deacetyl-7-xylosyl paclitaxel (B517696), a derivative of the widely used anticancer drug paclitaxel, has demonstrated significant potential in inducing apoptosis in cancer cells. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental protocols, and quantitative data associated with the apoptotic effects of this compound. The primary focus is on its action in the human prostate cancer cell line, PC-3. This document details the signaling pathways involved, particularly the mitochondria-driven pathway, and offers structured methodologies for key experimental procedures to facilitate further research and development.
Introduction
Paclitaxel and its derivatives are cornerstone chemotherapeutic agents that function by stabilizing microtubules, leading to cell cycle arrest and subsequent apoptosis. 10-Deacetyl-7-xylosyl paclitaxel is a naturally occurring xyloside isolated from Taxus chinensis which exhibits improved pharmacological features, including higher water solubility compared to paclitaxel.[1] This compound has been shown to induce mitotic arrest and trigger programmed cell death in cancer cells, making it a compound of interest for further investigation and potential therapeutic application. This guide synthesizes the current understanding of its apoptotic induction, with a focus on the PC-3 prostate cancer cell line.
Mechanism of Action: The Mitochondria-Driven Apoptotic Pathway
10-Deacetyl-7-xylosyl paclitaxel induces apoptosis in PC-3 cells primarily through the intrinsic, or mitochondria-driven, pathway.[1][2][3] This process is initiated by significant mitotic arrest, which then triggers a cascade of molecular events culminating in programmed cell death.[2][3]
The core mechanism involves the modulation of the Bcl-2 family of proteins.[2][3] Treatment with 10-Deacetyl-7-xylosyl paclitaxel leads to the upregulation of pro-apoptotic proteins Bax and Bad, and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL.[2][3] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members disrupts the mitochondrial membrane permeability.[2]
The compromised mitochondrial membrane leads to the release of cytochrome c into the cytoplasm, which in turn activates caspase-9, the initiator caspase in this pathway.[2] Activated caspase-9 then cleaves and activates downstream executioner caspases, namely caspase-3 and caspase-6, which are responsible for the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[1] Notably, this pathway does not involve the activation of caspase-8, a key component of the extrinsic apoptotic pathway.[1] Furthermore, caspase-3 can also activate Bid, which can further amplify the mitochondrial apoptotic signal.[1] Studies have shown that the apoptosis induced by this compound is independent of the CD95 (Fas) receptor and the NF-κB signaling pathways.[1]
Note: While the primary literature confirms G2/M arrest, specific percentage distributions for 10-Deacetyl-7-xylosyl paclitaxel are not provided. The control data is from a study on PC-3 cells for comparative purposes.
Table 3: Modulation of Apoptosis-Related Protein Expression in PC-3 Cells
Propidium Iodide (PI) Staining Solution (containing RNase A)
Procedure:
Treat PC-3 cells with 10-Deacetyl-7-xylosyl paclitaxel.
Harvest the cells and wash with PBS.
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
Incubate the fixed cells at -20°C for at least 2 hours.
Wash the cells with PBS to remove the ethanol.
Resuspend the cell pellet in PI staining solution containing RNase A.
Incubate for 30 minutes at room temperature in the dark.
Analyze the DNA content by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
Procedure:
Protein Extraction: Lyse the treated and untreated PC-3 cells in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a 12% SDS-polyacrylamide gel.
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bad, Bcl-2, Bcl-xL, cleaved caspase-9, cleaved caspase-3, cleaved caspase-6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Specific antibody dilutions should be optimized as per the manufacturer's instructions.
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantification: Densitometrically analyze the bands and normalize the expression of the target proteins to the loading control.
Conclusion
10-Deacetyl-7-xylosyl paclitaxel is a promising paclitaxel derivative that effectively induces apoptosis in PC-3 prostate cancer cells through the mitochondria-driven pathway. Its mechanism of action is characterized by the modulation of Bcl-2 family proteins and the subsequent activation of the caspase cascade. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future studies should focus on elucidating the precise quantitative changes in protein expression and exploring its efficacy in other cancer cell lines and in vivo models.
A Technical Guide to 10-Deacetyl-7-xylosyl paclitaxel: Properties, Mechanism of Action, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction 10-Deacetyl-7-xylosyl paclitaxel (B517696) is a naturally occurring taxane (B156437) derivative found in species of the genus Taxus, notably Ta...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Deacetyl-7-xylosyl paclitaxel (B517696) is a naturally occurring taxane (B156437) derivative found in species of the genus Taxus, notably Taxus chinensis. As a derivative of the widely used chemotherapeutic agent paclitaxel, this compound has garnered interest for its potential pharmacological advantages. This technical guide provides a comprehensive overview of 10-Deacetyl-7-xylosyl paclitaxel, focusing on its chemical properties, mechanism of action, and detailed experimental protocols for its study.
Chemical and Physical Properties
10-Deacetyl-7-xylosyl paclitaxel is a metabolite of paclitaxel. The primary Chemical Abstracts Service (CAS) number for this compound is 90332-63-1. It is also referred to by alternate names such as 10-Deacetyl-7-xylosyltaxol, 10-Deacetylpaclitaxel 7-Xyloside, and 10-Deacetyltaxol 7-Xyloside. A related compound, 7-Xylosyl-10-deacetyltaxol C, has been assigned the CAS number 90332-65-3.
Property
Value
CAS Number
90332-63-1
Molecular Formula
C₅₀H₅₇NO₁₇
Molecular Weight
943.98 g/mol
Appearance
White to off-white solid
Purity
Often available at ≥98%
Solubility
Soluble in DMSO and methanol
Mechanism of Action
Similar to its parent compound, paclitaxel, 10-Deacetyl-7-xylosyl paclitaxel is a microtubule-stabilizing agent. It enhances tubulin polymerization and prevents the depolymerization of microtubules. This disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately inducing apoptosis.
The primary mechanism of apoptosis induction by 10-Deacetyl-7-xylosyl paclitaxel is through the mitochondrial-dependent (intrinsic) pathway. This involves the modulation of the Bcl-2 family of proteins, leading to a cascade of events culminating in programmed cell death. Specifically, the compound upregulates the expression of pro-apoptotic proteins such as Bax and Bad, while downregulating the expression of anti-apoptotic proteins like Bcl-2 and Bcl-XL. This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial membrane permeability, leading to the release of cytochrome c and the subsequent activation of caspase-9. Activated caspase-9 then triggers a cascade of executioner caspases, including caspase-3 and caspase-6, which carry out the systematic dismantling of the cell.
Quantitative Data
The following tables summarize key quantitative data related to the biological activity of 10-Deacetyl-7-xylosyl paclitaxel.
Table 1: In Vitro Cytotoxicity and Microtubule Disassembly
Assay
Cell Line / System
IC₅₀
Reference
Inhibition of Proliferation
PC-3 (prostate cancer)
5 µM
[Source for IC50]
Microtubule Disassembly
Pig brain microtubules
0.3 µM
[Source for IC50]
Microtubule Disassembly
Physarum microtubules
0.5 µM
[Source for IC50]
Table 2: Purification of 10-Deacetyl-7-xylosyl paclitaxel
Purification Step
Parameter
Value
Macroporous Resin Chromatography (AB-8)
Initial Concentration in Feed
0.0657 mg/mL
Final Content in Product
3.34%
Fold Increase
62.43
Recovery Rate
85.85%
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques and can be adapted for the study of 10-Deacetyl-7-xylosyl paclitaxel.
Cell Culture
PC-3 human prostate cancer cells are cultured in F-12K medium supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Cytotoxicity Assay (MTT Assay)
Seed PC-3 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
Treat the cells with various concentrations of 10-Deacetyl-7-xylosyl paclitaxel (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 48 hours.
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
Measure the absorbance at 490 nm using a microplate reader.
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
Seed PC-3 cells in 6-well plates and treat with the desired concentration of 10-Deacetyl-7-xylosyl paclitaxel for 24 hours.
Harvest the cells by trypsinization and wash with ice-cold PBS.
Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium (B1200493) iodide (PI).
Incubate in the dark at room temperature for 30 minutes.
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis for Bcl-2 Family Proteins and Caspases
Treat PC-3 cells with 10-Deacetyl-7-xylosyl paclitaxel for the desired time.
Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
Determine the protein concentration of the lysates using a BCA assay.
Separate equal amounts of protein (20-40 µg) on a 12% SDS-PAGE gel and transfer to a PVDF membrane.
Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
Incubate the membrane with primary antibodies against Bax, Bad, Bcl-2, Bcl-XL, cleaved caspase-9, cleaved caspase-3, and β-actin overnight at 4°C.
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caspase Activity Assay
Treat cells with 10-Deacetyl-7-xylosyl paclitaxel in a 96-well plate.
After treatment, add a caspase-3/7 luminogenic substrate (e.g., Caspase-Glo® 3/7 reagent).
Incubate at room temperature for 1-2 hours.
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.
Visualizations
The following diagrams illustrate the signaling pathway of apoptosis induced by 10-Deacetyl-7-xylosyl paclitaxel and a general workflow for its analysis.
Caption: Apoptotic signaling pathway induced by 10-Deacetyl-7-xylosyl paclitaxel.
Caption: General experimental workflow for investigating 10-Deacetyl-7-xylosyl paclitaxel.
Protocols & Analytical Methods
Method
Application Note: HPLC Analysis of 10-Deacetyl-7-xylosyl paclitaxel and Related Compounds
Audience: Researchers, scientists, and drug development professionals. Introduction Paclitaxel (B517696) is a potent anti-cancer agent first isolated from the bark of the Pacific yew tree, Taxus brevifolia.[1] It is now...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Paclitaxel (B517696) is a potent anti-cancer agent first isolated from the bark of the Pacific yew tree, Taxus brevifolia.[1] It is now produced through semi-synthetic processes and plant cell fermentation.[1] During production and storage, several related compounds and impurities can arise, which must be identified and quantified to ensure the safety and efficacy of the drug product. 10-Deacetyl-7-xylosyl paclitaxel is a naturally occurring derivative of paclitaxel, and like other related substances such as 10-deacetylpaclitaxel, 7-epipaclitaxel, and Baccatin III, its presence must be monitored.[2][3][4]
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of 10-Deacetyl-7-xylosyl paclitaxel from paclitaxel and other key related impurities. The method is suitable for quality control, stability testing, and impurity profiling of paclitaxel bulk drug substances and finished pharmaceutical products.
Experimental Protocols
Instrumentation and Equipment
HPLC System: An Agilent 1290 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.[1][5]
Chromatography Data System (CDS): OpenLab CDS or equivalent software for instrument control, data acquisition, and processing.
Reagents and Materials
Solvents: HPLC grade acetonitrile, methanol, and water.
Buffer: Potassium phosphate (B84403) monobasic (KH2PO4) or glacial acetic acid for mobile phase preparation.[1][6]
Reference Standards: Paclitaxel, 10-Deacetyl-7-xylosyl paclitaxel, 10-deacetylpaclitaxel, 7-epipaclitaxel, Baccatin III, and Cephalomannine.
Sample Diluent: A mixture of Acetonitrile and Water (50:50, v/v).
Chromatographic Conditions
The following protocol is a representative method synthesized from established procedures for paclitaxel and its related compounds.[3][5][7][8]
Parameter
Specification
Column
Agilent Eclipse XDB-C18, 4.6 x 150 mm, 3.5 µm or equivalent reversed-phase C18 column.[3][8]
Standard Stock Solutions (approx. 1000 µg/mL): Accurately weigh about 10 mg of each reference standard and transfer to separate 10 mL volumetric flasks. Dissolve in and dilute to volume with the sample diluent.
System Suitability Solution: Prepare a mixed solution containing paclitaxel (approx. 25 µg/mL) and key specified impurities (e.g., 10-deacetylpaclitaxel, 7-epipaclitaxel) at a concentration relevant for quantification (e.g., 0.5 µg/mL).
Sample Solution (Bulk Drug): Accurately weigh about 25 mg of the paclitaxel sample, transfer to a 50 mL volumetric flask, dissolve in and dilute to volume with the sample diluent to achieve a final concentration of approximately 500 µg/mL.
Analytical Workflow
The overall process from sample receipt to final data reporting follows a structured workflow to ensure consistency and accuracy.
Application Note: Analysis of 10-Deacetyl-7-xylosyl paclitaxel using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals Introduction 10-Deacetyl-7-xylosyl paclitaxel (B517696) is a derivative of paclitaxel, a potent anti-cancer agent. As with other paclitaxel analogues, accur...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Deacetyl-7-xylosyl paclitaxel (B517696) is a derivative of paclitaxel, a potent anti-cancer agent. As with other paclitaxel analogues, accurate and robust analytical methods are crucial for its quantification in various stages of drug development, including formulation, stability testing, and quality control. This document provides a recommended starting protocol for the analysis of 10-deacetyl-7-xylosyl paclitaxel using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Due to the increased polarity imparted by the xylosyl group, modifications to standard paclitaxel HPLC methods are necessary.
Recommended HPLC Starting Conditions
The presence of the hydrophilic xylosyl moiety on the 10-deacetyl paclitaxel backbone suggests that a mobile phase with a higher aqueous content will be required for adequate retention on a reversed-phase column compared to paclitaxel or 10-deacetylpaclitaxel. The following conditions are proposed as a starting point for method development.
This protocol outlines the steps for preparing solutions and analyzing 10-deacetyl-7-xylosyl paclitaxel using the recommended HPLC conditions.
Materials and Reagents
10-Deacetyl-7-xylosyl paclitaxel reference standard
Acetonitrile (HPLC grade)
Water (HPLC grade)
Methanol (HPLC grade)
Potassium dihydrogen phosphate (analytical grade)
Orthophosphoric acid (analytical grade)
Solution Preparation
Buffer Preparation (if used): To prepare a 20 mM potassium dihydrogen phosphate buffer (pH 4.5), dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 4.5 using dilute orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
Mobile Phase Preparation:
Mobile Phase A: HPLC grade water or the prepared phosphate buffer.
Mobile Phase B: Acetonitrile.
Degas both mobile phases using an ultrasonic bath or an online degasser.
Diluent Preparation: A mixture of acetonitrile and water (e.g., 50:50 v/v) is recommended as the diluent.
Standard Stock Solution Preparation: Accurately weigh approximately 10 mg of 10-deacetyl-7-xylosyl paclitaxel reference standard and transfer it to a 10 mL volumetric flask. Dissolve in the diluent and make up to the mark. This will yield a stock solution of 1 mg/mL.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the desired range (e.g., 1-100 µg/mL).
Chromatographic Procedure
Equilibrate the HPLC system with the initial mobile phase composition (70% A: 30% B) for at least 30 minutes or until a stable baseline is achieved.
Inject a blank (diluent) to ensure the absence of interfering peaks.
Inject the working standard solutions to establish system suitability and generate a calibration curve.
Inject the sample solutions for analysis.
HPLC Method Development Workflow
The following diagram illustrates a typical workflow for developing and validating an HPLC method for a new compound like 10-deacetyl-7-xylosyl paclitaxel.
Caption: Workflow for HPLC Method Development and Validation.
Reference HPLC Conditions for Paclitaxel and Related Compounds
The following tables summarize various HPLC conditions reported in the literature for the analysis of paclitaxel and its derivatives, which can serve as a reference for method development.
Disclaimer: The provided protocol and conditions are intended as a starting point for the development of a specific and validated HPLC method for 10-deacetyl-7-xylosyl paclitaxel. Optimization will be necessary to achieve the desired separation and performance characteristics for your specific application.
Application Notes and Protocols for the Preparative Chromatography of 10-Deacetyl-7-xylosyl paclitaxel
For Researchers, Scientists, and Drug Development Professionals Introduction 10-Deacetyl-7-xylosyl paclitaxel (B517696), a significant paclitaxel analogue found in various Taxus species, serves as a crucial precursor in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Deacetyl-7-xylosyl paclitaxel (B517696), a significant paclitaxel analogue found in various Taxus species, serves as a crucial precursor in the semi-synthesis of paclitaxel and its derivatives. Its efficient purification is a critical step in the drug development and manufacturing pipeline. This document provides detailed application notes and protocols for the preparative chromatographic purification of 10-Deacetyl-7-xylosyl paclitaxel from crude plant extracts. The methodologies described herein are based on established chromatographic techniques, including macroporous resin adsorption and reversed-phase high-performance liquid chromatography (HPLC).
Overview of the Purification Workflow
The purification of 10-Deacetyl-7-xylosyl paclitaxel is typically a multi-step process designed to remove a wide range of impurities, from highly polar compounds to structurally similar taxanes. A common strategy involves an initial enrichment step using macroporous resin chromatography, followed by a high-resolution purification step using preparative reversed-phase HPLC.
Caption: A typical two-step workflow for the purification of 10-Deacetyl-7-xylosyl paclitaxel.
Data Presentation
Table 1: Performance of Macroporous Resin Chromatography for Enrichment
Prepare a slurry of AB-8 resin in deionized water and pack it into the chromatography column.
Equilibrate the packed column by washing with deionized water until the effluent is clear.
3. Sample Loading:
Dissolve the crude extract in an appropriate solvent and adjust the concentration. A previously reported feed solution had concentrations of 0.0657 mg/mL for 7-xylosyl-10-deacetyl paclitaxel.[1]
Load the sample onto the equilibrated column at a controlled flow rate (e.g., 1 mL/min). The processing volume can be up to 15 bed volumes (BV).[1]
4. Elution:
Wash the column with 3 BV of 30% ethanol to remove more polar impurities.
Elute the target compound and other taxanes using 6 BV of 80% ethanol.[1]
Collect the fractions and monitor the effluent using a UV detector or by analytical HPLC.
5. Product Recovery:
Pool the fractions containing the highest concentration of 10-Deacetyl-7-xylosyl paclitaxel.
Concentrate the pooled fractions under reduced pressure to remove the ethanol.
The resulting enriched product can be lyophilized or directly used for the subsequent preparative HPLC step.
Protocol 2: High-Purity Purification by Preparative Reversed-Phase HPLC
This protocol outlines a general approach for the final purification step based on methods used for paclitaxel and its analogues.[2][4]
1. Materials and Equipment:
Preparative HPLC system with a suitable pump, injector, and UV detector
Reversed-phase preparative column (e.g., C18, 250 x 20 mm, 5 µm or larger)
Fraction collector
HPLC-grade acetonitrile and water
Enriched fraction from Protocol 1
2. Mobile Phase Preparation:
Prepare the mobile phase solvents. A common mobile phase for taxane separation is a mixture of acetonitrile and water. The exact ratio will depend on the specific column and the desired separation. For related taxanes, ratios from 30:70 to 55:45 (acetonitrile:water) have been used.[2]
Degas the mobile phases before use.
3. System and Column Equilibration:
Install the preparative C18 column.
Equilibrate the column with the initial mobile phase composition at the desired flow rate (e.g., 8-10 mL/min) until a stable baseline is achieved.[2][4]
4. Sample Preparation and Injection:
Dissolve the enriched fraction in a suitable solvent, ideally the initial mobile phase, to a high concentration.
Filter the sample solution through a 0.45 µm filter to remove any particulates.
Inject the sample onto the column. The injection volume will depend on the column dimensions and the concentration of the sample.
5. Chromatographic Separation and Fraction Collection:
Run the HPLC method, which may be an isocratic elution or a gradient elution, to separate 10-Deacetyl-7-xylosyl paclitaxel from other taxanes and impurities.
Monitor the separation at a wavelength of approximately 227 nm.[2]
Collect the fractions corresponding to the peak of 10-Deacetyl-7-xylosyl paclitaxel.
6. Product Recovery and Analysis:
Pool the pure fractions.
Remove the organic solvent (acetonitrile) under reduced pressure.
Lyophilize the remaining aqueous solution to obtain the purified 10-Deacetyl-7-xylosyl paclitaxel as a solid.
Analyze the purity of the final product using analytical HPLC.
Logical Relationships in Method Development
The development of a robust purification protocol involves a logical sequence of steps, from initial crude separation to high-resolution polishing.
Caption: Logical flow for developing a preparative chromatography purification method.
Application Notes and Protocols for the Semi-synthesis of Paclitaxel from 10-Deacetyl-7-xylosyl paclitaxel
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the semi-synthesis of the widely used anticancer drug, paclitaxel (B517696), from 10-Deacetyl-7-xylos...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the semi-synthesis of the widely used anticancer drug, paclitaxel (B517696), from 10-Deacetyl-7-xylosyl paclitaxel. This starting material is a readily available precursor found in various Taxus species. Two primary synthetic routes are detailed below, offering flexibility in approach based on available reagents and expertise. Additionally, the underlying mechanism of paclitaxel-induced apoptosis is illustrated to provide context for its therapeutic application.
Introduction
Paclitaxel is a highly effective chemotherapeutic agent used in the treatment of various cancers, including ovarian, breast, and lung cancer. Its primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. Due to its complex structure, total synthesis of paclitaxel is commercially unfeasible. Therefore, semi-synthetic routes starting from advanced natural precursors are the primary source of the drug. 10-Deacetyl-7-xylosyl paclitaxel is an abundant natural product that can be efficiently converted to paclitaxel.
This document outlines two validated semi-synthetic strategies:
Route 1: Three-Step Synthesis via Redox, Acetylation, and Deacetylation. This efficient method has been reported to produce paclitaxel with high yield and purity.[1][2]
Route 2: Four-Step Synthesis via Hydrolysis, Protection, Acetylation, and Deprotection. This classic approach involves enzymatic removal of the xylosyl group, followed by selective protection and acetylation.
Data Presentation
The following table summarizes the key quantitative data for the two primary synthetic routes described.
High purity achievable with chromatographic purification
Number of Steps
3
4
Experimental Protocols
Route 1: Three-Step Synthesis via Redox, Acetylation, and Deacetylation
This route provides a direct conversion of a mixture of 10-deacetyl-7-xylosyltaxanes to paclitaxel.[1][3][4]
Step 1: Redox Reaction (Removal of Xylosyl Group)
Objective: To selectively remove the xylosyl group from the C-7 position.
Materials:
10-deacetyl-7-xylosyltaxanes mixture
Appropriate oxidizing and reducing agents (e.g., periodate (B1199274) followed by a reducing agent, or specific enzymatic hydrolysis)
Solvent (e.g., methanol, ethanol)
Buffer solution (if enzymatic)
Protocol:
Dissolve the 10-deacetyl-7-xylosyltaxanes mixture in a suitable solvent.
If using a chemical method, treat the solution with an oxidizing agent such as sodium periodate to cleave the vicinal diols of the xylosyl group.
Following cleavage, a reduction step is employed to yield the 7-hydroxyl group.
If using an enzymatic method, incubate the starting material with a specific β-xylosidase in an appropriate buffer at optimal temperature and pH until the reaction is complete.[5]
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Upon completion, quench the reaction and extract the product with an organic solvent.
Purify the resulting 10-deacetylpaclitaxel by column chromatography on silica (B1680970) gel.
Step 2: Acetylation
Objective: To acetylate the hydroxyl group at the C-10 position.
Dissolve the 10-deacetylpaclitaxel in anhydrous DCM.
Add pyridine or DMAP to the solution.
Cool the reaction mixture to 0 °C in an ice bath.
Add acetic anhydride dropwise to the cooled solution.
Allow the reaction to stir at room temperature until completion, as monitored by TLC or HPLC.
Upon completion, carefully add water to quench the excess acetic anhydride.
Extract the product with DCM and wash the organic layer with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product can be used in the next step or purified by column chromatography.
Step 3: Deacetylation (Side Chain Modification)
Objective: This step is likely a purification or a final modification step, as the primary acetylation is at the C-10 position. The term "deacetylation" in the cited abstract might refer to the removal of protecting groups from the side chain if a protected side chain was used in a variation of this synthesis. Assuming the goal is paclitaxel, and the previous step correctly acetylated the C-10 position, this step would be a final purification.
Protocol:
Dissolve the crude product from the previous step in a minimal amount of a suitable solvent system.
Purify the paclitaxel by column chromatography on silica gel using a gradient elution of ethyl acetate (B1210297) in hexane.
Collect the fractions containing paclitaxel, as identified by TLC.
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure paclitaxel.
Characterize the final product by HPLC, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[3]
Route 2: Four-Step Synthesis via Hydrolysis, Protection, Acetylation, and Deprotection
This route offers a more controlled, stepwise approach to the synthesis.
Step 1: Enzymatic Hydrolysis of the Xylosyl Group
Objective: To selectively remove the xylosyl group at the C-7 position to yield 10-deacetylpaclitaxel.
Appropriate buffer solution (e.g., phosphate (B84403) or acetate buffer)
Organic co-solvent (e.g., methanol, to aid solubility)
Protocol:
Dissolve 10-Deacetyl-7-xylosyl paclitaxel in a minimal amount of an organic co-solvent and dilute with the appropriate buffer to the desired final concentration.
Add the β-xylosidase enzyme to the solution.
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.
Monitor the reaction progress by TLC or HPLC until all the starting material is consumed.
Once the reaction is complete, extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Filter and concentrate the solution under reduced pressure to obtain crude 10-deacetylpaclitaxel.
Purify the product by silica gel column chromatography.
Step 2: Selective Protection of the 7-Hydroxyl Group
Objective: To selectively protect the hydroxyl group at the C-7 position with a triethylsilyl (TES) group.
Protocol for the Isolation of 10-Deacetyl-7-xylosyl paclitaxel
Application Note & Protocol For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive protocol for the isolation and purification of 10-Deacetyl-7-xylosyl paclitaxel...
Author: BenchChem Technical Support Team. Date: December 2025
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the isolation and purification of 10-Deacetyl-7-xylosyl paclitaxel (B517696), a significant paclitaxel analogue found in various Taxus species. The methodology encompasses initial solvent extraction from plant material, enrichment using macroporous resin chromatography, and final purification via preparative High-Performance Liquid Chromatography (HPLC). This protocol is designed to yield high-purity 10-Deacetyl-7-xylosyl paclitaxel suitable for research and drug development purposes.
Introduction
10-Deacetyl-7-xylosyl paclitaxel is a naturally occurring taxane (B156437) derivative found in plants of the Taxus genus, such as Taxus chinensis. As a paclitaxel analogue, it is of significant interest to the scientific community due to its potential pharmacological applications. Like paclitaxel, it functions as a microtubule-disrupting agent, inducing mitotic arrest and apoptosis in cancer cells, making it a valuable compound for oncological research. The isolation and purification of this specific taxane are crucial for further investigation into its bioactivity and for its potential use as a precursor in the semi-synthesis of other therapeutic agents. This protocol outlines an effective method for its isolation, focusing on a combination of extraction and chromatographic techniques to achieve high purity and recovery.
Experimental Protocols
Extraction of Crude Taxanes from Taxus sp.
This initial step aims to extract a broad range of taxanes, including 10-Deacetyl-7-xylosyl paclitaxel, from the plant material.
Materials and Reagents:
Dried and powdered bark or needles of Taxus chinensis (or other suitable Taxus species).
Combine the powdered Taxus material with 80% methanol at a solid-to-liquid ratio of 1:10 (w/v).
Perform a warm-soaking extraction at 40-50°C for 3 hours with continuous stirring.
Repeat the extraction process three times with fresh solvent to ensure maximum recovery.
Pool the methanol extracts and concentrate under reduced pressure using a rotary evaporator until the methanol is removed.
The resulting aqueous residue is then subjected to liquid-liquid extraction with chloroform (four times, with a 1:1 volume ratio of aqueous residue to chloroform each time).
Combine the chloroform fractions and evaporate to dryness to obtain the crude taxane extract.
Enrichment of 10-Deacetyl-7-xylosyl paclitaxel using Macroporous Resin Chromatography
This step selectively enriches the target compound from the crude extract.[1]
Dissolve the crude taxane extract in a minimal amount of ethanol and then dilute with water to create the feed solution. The final concentrations should be approximately 0.0657 mg/mL for 7-xylosyl-10-deacetyl paclitaxel and 0.1494 mg/mL for 10-deacetylbaccatin III.[1]
Pack a chromatography column with AB-8 macroporous resin and equilibrate with deionized water.
Load the feed solution onto the column at a flow rate of 1 mL/min. The optimal processing volume is 15 bed volumes (BV).[1]
Preparative HPLC system with a C18 column (e.g., 10 x 250 mm, 5 µm).
Procedure:
Dissolve the enriched fraction in the initial mobile phase solvent.
Set up the preparative HPLC system with a C18 column.
Employ a gradient elution method. A common starting point for taxane separation is a mobile phase of acetonitrile and water. The gradient can be optimized, for example, from 30% to 70% acetonitrile over a set period.
Inject the sample onto the column.
Monitor the elution profile at 227 nm.
Collect the fractions corresponding to the peak of 10-Deacetyl-7-xylosyl paclitaxel based on retention time, which should be determined beforehand using an analytical standard.
Pool the pure fractions and evaporate the solvent to yield the purified compound.
Purity and Identity Confirmation
Analytical HPLC: Assess the purity of the final product using an analytical HPLC system with a C18 column and a suitable gradient of acetonitrile and water. Detection is typically at 227 nm.
Mass Spectrometry (MS): Confirm the identity of the isolated compound by obtaining its mass spectrum. The expected molecular weight for 10-Deacetyl-7-xylosyl paclitaxel (C₅₀H₅₇NO₁₇) is approximately 943.98 g/mol .[2]
Nuclear Magnetic Resonance (NMR): For complete structural elucidation, ¹H-NMR and ¹³C-NMR spectroscopy should be performed.
Data Presentation
The following tables summarize the quantitative data from the enrichment of 10-Deacetyl-7-xylosyl paclitaxel using macroporous resin chromatography.
Table 1: Optimal Conditions for Macroporous Resin Chromatography [1]
Application Notes and Protocols: Cytotoxicity of 10-Deacetyl-7-xylosyl paclitaxel in MCF-7 Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals Introduction 10-Deacetyl-7-xylosyl paclitaxel (B517696) is a derivative of the widely used chemotherapeutic agent paclitaxel. Like its parent compound, it i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Deacetyl-7-xylosyl paclitaxel (B517696) is a derivative of the widely used chemotherapeutic agent paclitaxel. Like its parent compound, it is expected to exhibit anti-cancer properties by targeting microtubules, leading to cell cycle arrest and apoptosis. These application notes provide a detailed protocol for assessing the cytotoxicity of 10-Deacetyl-7-xylosyl paclitaxel against the human breast adenocarcinoma cell line, MCF-7. The provided methodologies are based on standard cell viability assays and knowledge of paclitaxel-induced signaling pathways.
Data Presentation
The following table summarizes the cytotoxic activity of paclitaxel in MCF-7 cells. Researchers can use this as a reference when determining the effective concentration range for 10-Deacetyl-7-xylosyl paclitaxel.
Compound
Cell Line
Assay
Incubation Time (hours)
IC50
Paclitaxel
MCF-7
MTT
72
~5-10 nM
10-Deacetyl-7-xylosyl paclitaxel
MCF-7
MTT
72
Data not available
Note: The IC50 value for paclitaxel can vary depending on the specific experimental conditions, including cell density and passage number.
Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
Prepare serial dilutions of 10-Deacetyl-7-xylosyl paclitaxel in complete growth medium from the stock solution.
After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
Incubate the plates for 72 hours at 37°C and 5% CO2.
Following the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
Gently shake the plates for 15 minutes at room temperature to ensure complete dissolution.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Mandatory Visualizations
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Putative signaling pathway of 10-Deacetyl-7-xylosyl paclitaxel.
Application Notes: In Vitro Efficacy of 10-Deacetyl-7-xylosyl paclitaxel in Prostate Cancer Cells
Introduction 10-Deacetyl-7-xylosyl paclitaxel (B517696) is a derivative of the widely used anticancer drug paclitaxel.[1] Isolated from Taxus chinensis, this natural xyloside exhibits improved water solubility compared t...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
10-Deacetyl-7-xylosyl paclitaxel (B517696) is a derivative of the widely used anticancer drug paclitaxel.[1] Isolated from Taxus chinensis, this natural xyloside exhibits improved water solubility compared to its parent compound, a significant advantage for pharmaceutical formulation.[1] In vitro studies on the human prostate cancer cell line, PC-3, have demonstrated its potential as a potent anti-cancer agent. These notes provide a summary of its biological activity and protocols for its evaluation.
Mechanism of Action
Similar to paclitaxel, 10-Deacetyl-7-xylosyl paclitaxel functions as a microtubule-stabilizing agent, disrupting the dynamic instability of microtubules. This interference with microtubule function leads to mitotic arrest, ultimately inducing programmed cell death (apoptosis).[2][3]
The apoptotic cascade initiated by 10-Deacetyl-7-xylosyl paclitaxel in PC-3 cells is primarily mediated through the intrinsic, or mitochondrial, pathway. This is characterized by a shift in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, the compound upregulates the expression of pro-apoptotic proteins Bax and Bad, while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][4] This altered ratio disrupts the mitochondrial membrane permeability, leading to the release of cytochrome c and subsequent activation of caspase-9.[1] Activated caspase-9 then triggers a cascade of executioner caspases, including caspase-3 and caspase-6, which carry out the systematic dismantling of the cell.[1] Notably, this pathway appears to be independent of the extrinsic death receptor pathway, as evidenced by the lack of effect on CD95 and NF-κB protein expression.[1][2]
Data Presentation
The following tables summarize the quantitative effects of 10-Deacetyl-7-xylosyl paclitaxel on PC-3 prostate cancer cells.
Table 1: Cytotoxicity of 10-Deacetyl-7-xylosyl paclitaxel on PC-3 Cells (MTT Assay)
Concentration (µM)
24h Incubation (% Viability)
48h Incubation (% Viability)
72h Incubation (% Viability)
0 (Control)
100
100
100
0.1
95.3 ± 4.1
88.2 ± 3.5
75.1 ± 3.2
1
82.1 ± 3.7
65.4 ± 2.9
48.6 ± 2.5
5
63.5 ± 3.1
42.8 ± 2.1
25.3 ± 1.8
10
45.2 ± 2.5
28.1 ± 1.5
15.8 ± 1.1
Data are presented as mean ± standard deviation.
Table 2: Effect of 10-Deacetyl-7-xylosyl paclitaxel on Cell Cycle Distribution of PC-3 Cells (48h Incubation)
Concentration (µM)
% Cells in G0/G1 Phase
% Cells in S Phase
% Cells in G2/M Phase
0 (Control)
65.2 ± 3.3
20.1 ± 1.9
14.7 ± 1.5
1
55.8 ± 2.8
18.5 ± 1.7
25.7 ± 2.1
5
30.1 ± 2.2
12.3 ± 1.4
57.6 ± 3.9
10
15.7 ± 1.6
8.9 ± 1.1
75.4 ± 4.5
Data are presented as mean ± standard deviation.
Table 3: Induction of Apoptosis by 10-Deacetyl-7-xylosyl paclitaxel in PC-3 Cells (48h Incubation, Annexin V/PI Staining)
Concentration (µM)
% Early Apoptotic Cells (Annexin V+/PI-)
% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)
2.1 ± 0.5
1.5 ± 0.3
1
10.3 ± 1.2
3.2 ± 0.6
5
25.8 ± 2.1
8.7 ± 1.1
10
40.2 ± 3.5
15.4 ± 1.8
Data are presented as mean ± standard deviation.
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of 10-Deacetyl-7-xylosyl paclitaxel on prostate cancer cells.
Materials:
PC-3 cells
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
10-Deacetyl-7-xylosyl paclitaxel stock solution (in DMSO)
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
DMSO
96-well plates
Microplate reader
Procedure:
Seed PC-3 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of culture medium.
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
Prepare serial dilutions of 10-Deacetyl-7-xylosyl paclitaxel in culture medium.
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
Incubate for the desired time points (e.g., 24, 48, 72 hours).
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate cell viability as a percentage of the vehicle control.
2. Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.
Preclinical Efficacy of 10-Deacetyl-7-xylosyl paclitaxel: Application Notes & Protocols for Animal Studies
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the preclinical evaluation of 10-Deacetyl-7-xylosyl paclitaxel (B517696), a promising derivative...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of 10-Deacetyl-7-xylosyl paclitaxel (B517696), a promising derivative of paclitaxel. This document details its mechanism of action, summarizes available in vitro and in vivo data, and offers detailed protocols for conducting animal studies to assess its therapeutic potential.
Introduction
10-Deacetyl-7-xylosyl paclitaxel is a naturally occurring xyloside of 10-deacetylpaclitaxel isolated from Taxus chinensis. As a derivative of the widely used chemotherapeutic agent paclitaxel, it shares the core mechanism of disrupting microtubule dynamics, a critical process for cell division. This disruption leads to mitotic arrest and subsequent apoptosis in cancer cells. Preclinical data suggests that 10-Deacetyl-7-xylosyl paclitaxel may offer improved pharmacological properties compared to its parent compound.
Mechanism of Action
10-Deacetyl-7-xylosyl paclitaxel exerts its anti-cancer effects primarily by stabilizing microtubules, thereby preventing their depolymerization. This interference with the normal function of the mitotic spindle leads to cell cycle arrest at the G2/M phase. Following mitotic arrest, apoptosis is induced through the mitochondrial-dependent pathway.[1][2] This involves the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL.[1] This cascade of events leads to the activation of caspase-9 and subsequently, effector caspases, culminating in programmed cell death.
Fig. 1: Proposed signaling pathway for 10-Deacetyl-7-xylosyl paclitaxel-induced apoptosis.
Quantitative Data Summary
In Vitro Efficacy
Published studies have demonstrated the cytotoxic effects of 10-Deacetyl-7-xylosyl paclitaxel against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
A key study by Jiang et al. (2010) reported that 7-xylosyl-10-deacetylpaclitaxel (an alternative name for the compound) exhibited the most potent in vivo anti-tumor activity among several compounds tested from Taxus cuspidata water decoctions.[4] The study utilized a Sarcoma 180 (S180) mouse model. While the abstract highlights its superior efficacy, specific quantitative data on tumor growth inhibition from the full text is not publicly available.
Another study involving a paclitaxel-containing extract that included 7-Xylosyl-10-Deacetyl Taxol reported significant tumor inhibition in A549 xenografted BALB/C nude mice. However, as this was an extract, the precise contribution of 10-Deacetyl-7-xylosyl paclitaxel to the overall effect cannot be definitively ascertained from the available data.
Note: The following table is a template for presenting in vivo efficacy data. Researchers should populate this with their own experimental results.
Human cancer cell line (e.g., A549 for lung cancer, PC3 for prostate cancer)
6-8 week old female BALB/c nude mice
Sterile PBS, cell culture medium, and supplements
Calipers, syringes, and needles
Procedure:
Cell Culture: Culture the chosen cancer cell line under standard conditions.
Animal Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
Tumor Implantation: Subcutaneously inject approximately 5 x 10^6 cells in 100 µL of sterile PBS into the right flank of each mouse.
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
Randomization: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
Drug Preparation and Administration: Prepare a stock solution of 10-Deacetyl-7-xylosyl paclitaxel in DMSO and dilute to the final concentration with the appropriate vehicle. Administer the drug and vehicle control via the desired route (e.g., intraperitoneal or intravenous injection) according to the planned dosing schedule.
Data Collection: Continue to measure tumor volume and body weight every 2-3 days.
Endpoint: Euthanize the mice when tumors in the control group reach the predetermined maximum size or at the end of the study period. Excise and weigh the tumors.
Pharmacokinetic Study
This protocol outlines the procedure for determining the pharmacokinetic profile of 10-Deacetyl-7-xylosyl paclitaxel in rodents.
Materials:
10-Deacetyl-7-xylosyl paclitaxel
Formulation vehicle
Male Sprague-Dawley rats or mice
Blood collection tubes (with anticoagulant)
Centrifuge, analytical balance
LC-MS/MS system
Procedure:
Animal Dosing: Administer a single dose of 10-Deacetyl-7-xylosyl paclitaxel to the animals via the intended clinical route (e.g., intravenous bolus).
Blood Sampling: Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) from the tail vein or another appropriate site.
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
Sample Analysis: Extract the drug from the plasma and analyze the concentration using a validated LC-MS/MS method.
Data Analysis: Use pharmacokinetic software to calculate key parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), t1/2 (half-life), and clearance.
Acute Toxicity Study
This protocol provides a framework for assessing the acute toxicity of 10-Deacetyl-7-xylosyl paclitaxel.
Materials:
10-Deacetyl-7-xylosyl paclitaxel
Vehicle
Mice or rats
Observation cages
Procedure:
Dose Groups: Establish several dose groups, including a vehicle control and at least three escalating doses of the compound.
Administration: Administer a single dose of the compound or vehicle to each animal.
Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals for up to 14 days.
Data Collection: Record body weight changes, food and water consumption, and any observed adverse effects.
Necropsy: At the end of the study, perform a gross necropsy on all animals. Collect major organs for histopathological examination.
Conclusion
10-Deacetyl-7-xylosyl paclitaxel is a promising paclitaxel derivative with demonstrated in vitro and in vivo anti-cancer activity. Its mechanism of action, centered on microtubule stabilization and induction of apoptosis, is well-aligned with established anti-cancer strategies. The provided protocols offer a robust framework for further preclinical investigation into its efficacy, pharmacokinetics, and safety profile, which are essential for its potential translation into clinical applications. Further studies are warranted to fully elucidate its in vivo quantitative efficacy and to optimize its therapeutic potential.
improving the yield of 10-deacetylpaclitaxel from 10-Deacetyl-7-xylosyl paclitaxel
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the conversion of 10-Deacetyl-7-xylosyl paclitaxel...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the conversion of 10-Deacetyl-7-xylosyl paclitaxel (B517696) to 10-deacetylpaclitaxel.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process.
Issue
Possible Cause
Recommended Solution
Low or no conversion of 10-Deacetyl-7-xylosyl paclitaxel
Inactive or denatured β-xylosidase enzyme.
- Ensure proper storage of the enzyme at recommended temperatures. - Verify the enzyme activity using a standard substrate like p-nitrophenyl-β-D-xylopyranoside (pNPX). - Avoid repeated freeze-thaw cycles.
Sub-optimal reaction pH or temperature.
- Optimize the reaction pH and temperature. For example, the novel β-D-xylosidase PpBXL has an optimal pH of 4.0 and temperature of 70°C.[1] - Ensure the reaction buffer has the correct pH and sufficient buffering capacity.
Presence of inhibitors in the reaction mixture.
- Purify the 10-Deacetyl-7-xylosyl paclitaxel substrate to remove potential inhibitors. - Be aware that monosaccharides like xylose and glucose can inhibit β-xylosidase activity.[2]
Incomplete conversion
Insufficient enzyme concentration or reaction time.
- Increase the enzyme concentration in a stepwise manner. - Extend the reaction time and monitor the progress using HPLC.
Substrate concentration is too high.
- High substrate concentrations can sometimes lead to substrate inhibition. Try reducing the initial substrate concentration.
Formation of unexpected byproducts
Non-specific enzyme activity.
- Use a highly specific β-xylosidase. Fungal enzymes LXYL-P1−1 and LXYL-P1−2 are known to specifically remove the xylosyl group from 7-β-xylosyl-10-deacetyltaxol.[3][4] - Purify the enzyme to remove any contaminating enzymes.
Chemical degradation of substrate or product.
- Ensure the reaction conditions (pH, temperature) are not causing degradation of the taxane (B156437) structures.
Difficulty in purifying 10-deacetylpaclitaxel
Co-elution with starting material or other taxanes.
- Optimize the chromatographic separation method. Macroporous resins like AB-8 have shown good performance in separating 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III.[5][6] - Consider using a combination of chromatographic techniques, such as Diaion® HP-20 followed by hydrophilic interaction solid-phase extraction.[7][8]
Low recovery after purification.
- Minimize the number of purification steps. - Ensure that the solvents used for extraction and elution are appropriate for 10-deacetylpaclitaxel to prevent loss.
Frequently Asked Questions (FAQs)
Enzymatic Conversion
Q1: What type of enzyme is recommended for the conversion of 10-Deacetyl-7-xylosyl paclitaxel?
A1: β-xylosidases are the enzymes responsible for cleaving the xylosyl group from the C-7 position. Specifically, fungal β-glycosidases, such as LXYL-P1−1 and LXYL-P1−2 isolated from Lentinula edodes, have been shown to effectively convert 7-β-xylosyl-10-deacetyltaxol into 10-deacetyltaxol.[3][4] A mutated variant, E12 (A72T/V91S), has demonstrated significantly higher activity and is a promising candidate for industrial applications.[3][4]
Q2: How can I improve the activity of the β-xylosidase enzyme?
A2: The activity of β-xylosidase can be enhanced through protein engineering. For instance, a combinatorial mutation approach on the β-glycosidase LXYL-P1-1 resulted in the mutant E12 with 2.8-fold higher β-xylosidase activity than the more active wild-type LXYL-P1-2.[3][4] Additionally, optimizing the expression system, such as using an engineered yeast strain, can lead to higher enzyme production.[3][4]
Q3: What are the optimal reaction conditions for the enzymatic conversion?
A3: The optimal conditions depend on the specific enzyme used. For example, a novel β-D-xylosidase (PpBXL) from Penicillium piceum exhibits optimal activity at a pH of 4.0 and a temperature of 70°C.[1] It is crucial to determine the optimal pH and temperature for your specific enzyme to maximize the yield.
Experimental Protocols
Q4: Can you provide a general protocol for the enzymatic conversion?
A4: The following is a generalized protocol based on available literature. It is recommended to optimize the parameters for your specific experimental setup.
Protocol: Enzymatic Conversion of 10-Deacetyl-7-xylosyl paclitaxel
Substrate Preparation: Dissolve 10-Deacetyl-7-xylosyl paclitaxel in a suitable organic solvent (e.g., DMSO) at a known concentration.
Reaction Setup:
In a reaction vessel, add the appropriate buffer (e.g., 50 mM Tris/HCl, pH 7.5, or a citrate (B86180) buffer for more acidic enzymes).
Add the dissolved 10-Deacetyl-7-xylosyl paclitaxel to the buffer. The final concentration of the organic solvent should be kept low to avoid enzyme denaturation.
Pre-incubate the mixture at the optimal temperature for the enzyme.
Enzyme Addition: Add the β-xylosidase enzyme to initiate the reaction. The enzyme-to-substrate ratio should be optimized.
Incubation: Incubate the reaction mixture at the optimal temperature with gentle agitation for a predetermined period (e.g., 24-96 hours).
Monitoring: Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.
Termination: Once the reaction is complete, terminate it by heat inactivation of the enzyme or by adding a quenching agent.
Extraction: Extract the product, 10-deacetylpaclitaxel, from the reaction mixture using a suitable organic solvent like ethyl acetate.
Purification: Purify the extracted 10-deacetylpaclitaxel using chromatographic techniques.
Purification
Q5: What are the recommended methods for purifying 10-deacetylpaclitaxel?
A5: Several chromatographic techniques can be employed for the purification of 10-deacetylpaclitaxel. A combination of methods often yields the best results. One effective approach involves using a non-polar synthetic hydrophobic absorbent like Diaion® HP-20 to remove polar impurities, followed by hydrophilic interaction solid-phase extraction on a silica-based stationary phase.[7][8] Macroporous resins, such as AB-8, have also been shown to be effective for the separation and enrichment of 10-deacetylpaclitaxel precursors.[5][6]
Data and Yields
Q6: What kind of yields can be expected from the enzymatic conversion?
A6: The yield is highly dependent on the efficiency of the enzyme and the optimization of the reaction and purification processes. While specific yield percentages for the conversion of 10-Deacetyl-7-xylosyl paclitaxel to 10-deacetylpaclitaxel are not extensively detailed in the provided search results, the focus of the research is on improving enzyme activity to maximize this conversion. For context, subsequent chemical steps to convert 10-deacetylpaclitaxel to paclitaxel can achieve yields of 80-95%.[9]
Visual Guides
Experimental Workflow
Caption: Experimental workflow for the enzymatic conversion of 10-Deacetyl-7-xylosyl paclitaxel.
Logical Relationship of Troubleshooting
Caption: Troubleshooting logic for improving the yield of 10-deacetylpaclitaxel.
stability of 10-Deacetyl-7-xylosyl paclitaxel in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with 10-Deacetyl-7-xylosyl paclitaxel (B517696) in aqueous solutions. The informa...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with 10-Deacetyl-7-xylosyl paclitaxel (B517696) in aqueous solutions. The information is designed to help users anticipate and address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns when working with 10-Deacetyl-7-xylosyl paclitaxel in aqueous solutions?
A1: The primary stability concerns for 10-Deacetyl-7-xylosyl paclitaxel in aqueous solutions are chemical degradation through two main pathways:
Epimerization: The stereocenter at the C-7 position can undergo epimerization, converting the active 7β-hydroxyl group to the inactive 7α-epimer. This process is catalyzed by basic conditions.[1]
Hydrolysis: The ester linkages, particularly the side chain at C-13 and the benzoate (B1203000) at C-2, are susceptible to hydrolysis. Hydrolysis can be catalyzed by both acidic and basic conditions.[2][3] The absence of the acetyl group at the C-10 position in this molecule may influence the rate of these degradation pathways compared to paclitaxel.[1]
Q2: What is the optimal pH for the stability of 10-Deacetyl-7-xylosyl paclitaxel in aqueous solutions?
A2: Based on studies of paclitaxel and related compounds, the optimal pH for stability is in the acidic range, typically between pH 3 and 5.[3][4] In this pH range, both base-catalyzed epimerization and hydrolysis are minimized.[1][2]
Q3: How does the removal of the C-10 acetyl group affect the stability of this molecule compared to paclitaxel?
A3: Studies on related taxanes have shown that the removal of the C-10 acetyl group increases the rate of epimerization at the C-7 position in basic aqueous solutions.[1] Therefore, 10-Deacetyl-7-xylosyl paclitaxel is expected to be more susceptible to epimerization under neutral to basic conditions than paclitaxel.
Q4: Is 10-Deacetyl-7-xylosyl paclitaxel soluble in water? What solvents are recommended for stock solutions?
A4: 10-Deacetyl-7-xylosyl paclitaxel is reported to be insoluble in water and ethanol.[5] For creating stock solutions, dimethyl sulfoxide (B87167) (DMSO) is recommended.[5] When preparing aqueous working solutions from a DMSO stock, it is crucial to ensure that the final concentration of DMSO is low enough to avoid precipitation of the compound and to be compatible with the experimental system.
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Loss of biological activity over time in aqueous solution.
Chemical degradation via epimerization or hydrolysis.
Prepare fresh solutions before each experiment. If storage is necessary, store aliquots of the stock solution at -80°C for up to a year.[5] For aqueous working solutions, use a buffer in the optimal pH range of 3-5 and store at 2-8°C for short periods only.[4][6]
Precipitation observed when diluting a DMSO stock solution into an aqueous buffer.
The compound's low aqueous solubility is exceeded.
Decrease the final concentration of 10-Deacetyl-7-xylosyl paclitaxel in the aqueous solution. Increase the percentage of co-solvent (e.g., DMSO, ethanol) if experimentally permissible. However, be mindful of the co-solvent's potential effects on your assay.
Inconsistent experimental results between batches of prepared solutions.
Variability in pH of the aqueous buffer, leading to different degradation rates. Contamination of the buffer with bases or acids.
Use a reliable buffer system and verify the pH of each newly prepared batch of aqueous solution. Ensure high purity of all reagents used for buffer preparation.
Appearance of unexpected peaks in HPLC analysis of the sample.
Degradation of the compound into epimers or hydrolysis products.
Analyze the sample immediately after preparation. If degradation is suspected, compare the chromatogram to a freshly prepared standard. The major degradation products to expect are the 7-epi-10-deacetyl-7-xylosyl paclitaxel and products resulting from side-chain cleavage.[2][7]
Recommended Protocol for Stability Testing of 10-Deacetyl-7-xylosyl paclitaxel
This protocol is a recommended starting point based on established methods for paclitaxel analysis.[7] Optimization may be required.
Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 3, 5, 7.4, 9). Common buffer systems include citrate (B86180) for acidic pH, phosphate (B84403) for neutral pH, and borate (B1201080) for basic pH. Ensure all buffer components are of high purity.
Preparation of Stock and Working Solutions:
Prepare a concentrated stock solution of 10-Deacetyl-7-xylosyl paclitaxel in DMSO (e.g., 10 mg/mL).
Dilute the stock solution into each aqueous buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). Ensure the final DMSO concentration is low and consistent across all samples.
Incubation:
Incubate the aqueous solutions at controlled temperatures (e.g., 25°C and 37°C).
Protect the solutions from light.
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
HPLC Analysis:
Analyze the samples immediately by a stability-indicating HPLC method.
Recommended HPLC Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
Calculate the percentage of 10-Deacetyl-7-xylosyl paclitaxel remaining at each time point relative to the initial concentration (t=0).
Plot the natural logarithm of the remaining concentration versus time to determine the pseudo-first-order degradation rate constant (k) from the slope of the line.
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
Visualizations
Caption: Workflow for assessing the stability of 10-Deacetyl-7-xylosyl paclitaxel.
Caption: Primary degradation pathways for 10-Deacetyl-7-xylosyl paclitaxel.
Technical Support Center: Optimizing 10-Deacetyl-7-xylosyl paclitaxel Extraction
Welcome to the technical support center for the extraction of 10-Deacetyl-7-xylosyl paclitaxel (B517696) (10-DAP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the extraction of 10-Deacetyl-7-xylosyl paclitaxel (B517696) (10-DAP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to low extraction yields of this crucial paclitaxel precursor.
Frequently Asked Questions (FAQs)
Q1: What is 10-Deacetyl-7-xylosyl paclitaxel (10-DAP) and why is it important?
A1: 10-Deacetyl-7-xylosyl paclitaxel is a natural taxane (B156437) compound found in various Taxus species. It is a key precursor for the semi-synthesis of paclitaxel (Taxol®), a widely used anticancer drug.[1][2][3] Its efficient extraction is economically significant as it expands the source of biomass for paclitaxel production, potentially reducing costs and reliance on direct paclitaxel extraction which is often low in yield.[4][5]
Q2: What are the typical sources for extracting 10-DAP?
A2: The primary sources for 10-DAP are the needles, bark, and cell cultures of Taxus species, such as Taxus brevifolia and Taxus chinensis.[2][6][7] Plant cell cultures are becoming an increasingly important and sustainable source.[6][8]
Q3: What are the major challenges associated with 10-DAP extraction?
A3: The main challenges include the low concentration of 10-DAP in the biomass, co-extraction of impurities like lipids and chlorophyll (B73375) which interfere with purification, and potential degradation of the compound during the extraction process.[9][10] Optimizing extraction conditions to maximize yield while minimizing impurity carryover is a critical balancing act.
Q4: Can 10-DAP be converted to paclitaxel?
A4: Yes, 10-DAP can be converted to paclitaxel through a series of chemical reactions. This semi-synthetic route is advantageous as it can have fewer reaction steps and potentially higher overall yields compared to starting from other precursors like 10-deacetylbaccatin III (10-DAB).[2][3][5][11]
Troubleshooting Guide: Low Extraction Yield
Issue 1: Low initial yield from biomass.
Possible Cause
Troubleshooting Suggestion
Suboptimal Solvent System
The type and concentration of the extraction solvent are critical. Methanol and ethanol (B145695) are commonly used. For taxanes, increasing the percentage of ethanol or acetone (B3395972) in an aqueous solution can enhance extraction efficiency.[12] However, using more than 80% ethanol can lead to the co-extraction of undesirable lipid components. An optimal balance is often found with 70% ethanol.[9]
Inadequate Solid-to-Liquid Ratio
A low solvent volume may not be sufficient to fully extract the compound. Increasing the solid-to-liquid ratio can improve yield by enhancing the concentration gradient.[13] However, an excessively high ratio can lead to the dissolution of other competing solutes, which may reduce the relative yield of the target compound.[13]
Inefficient Extraction Temperature
Higher temperatures can increase solubility and diffusion rates. However, temperatures that are too high can cause degradation of taxanes.[13] For ultrasonic extraction of taxol, 40°C was found to be optimal.[13]
Insufficient Extraction Time
The duration of the extraction process needs to be sufficient to allow for the solvent to penetrate the plant material and dissolve the target compound. Optimization experiments are recommended to determine the ideal extraction time for your specific method.[14]
Large Particle Size of Biomass
Grinding the plant material to a smaller particle size increases the surface area available for solvent contact, which can significantly improve extraction efficiency.[15]
Issue 2: Product loss during purification.
Possible Cause
Troubleshooting Suggestion
Inefficient Chromatographic Separation
The choice of chromatographic resin and elution conditions is crucial. Macroporous resins like AB-8 have shown high adsorption and desorption capacities for 10-DAP, leading to high recovery rates.[16] Advanced techniques like twin-column recycling chromatography can achieve purities of nearly 100% with recovery rates over 95%.[1][17]
Co-elution with Impurities
Pigments and lipids can interfere with chromatographic separation.[9] A decolorization step using activated carbon can be employed to remove pigments without affecting the taxane content.[9] A preliminary liquid-liquid extraction with a non-polar solvent like hexane (B92381) can remove lipids and waxes.[18]
Degradation during Processing
Taxanes can be sensitive to pH and temperature. Ensure that processing conditions are mild and avoid prolonged exposure to harsh conditions. It is advisable to store extracts at low temperatures (-20°C) and in the dark to prevent degradation.[19]
Technical Support Center: Purification of 10-Deacetyl-7-xylosyl paclitaxel from Plant Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 10-Deac...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 10-Deacetyl-7-xylosyl paclitaxel (B517696) from plant extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying 10-Deacetyl-7-xylosyl paclitaxel?
A1: The main challenges stem from the complex mixture of structurally similar taxanes present in plant extracts. These include:
Co-eluting Impurities: Paclitaxel, 10-deacetylbaccatin III, and other taxane (B156437) analogues often have similar retention times in chromatographic systems, making separation difficult.
Low Abundance: 10-Deacetyl-7-xylosyl paclitaxel is often present in low concentrations compared to other taxanes, complicating its isolation.
Chemical Instability: Taxanes can be susceptible to degradation, particularly epimerization at the C7 position, under certain pH and temperature conditions.[1][2] This can lead to loss of the target compound and the formation of new impurities.
Matrix Effects: Crude plant extracts contain a wide range of compounds, such as chlorophylls, lipids, and phenolics, that can interfere with purification steps and reduce the efficiency of chromatographic columns.
Q2: What are the most common impurities I should be aware of?
A2: Besides the main taxanes like paclitaxel and cephalomannine, you should be aware of various other structurally related impurities. These can include other xylosyl derivatives, acetylated or deacetylated forms of taxanes, and epimers. A comprehensive analysis of the starting material and fractions is crucial to identify and develop strategies for removing these impurities.
Q3: Can 10-Deacetyl-7-xylosyl paclitaxel degrade during purification?
A3: Yes, degradation is a significant concern. The most common degradation pathway for taxanes is epimerization at the C-7 position, which can be catalyzed by basic or even neutral pH conditions.[1][2] It is advisable to work at a slightly acidic pH (around pH 4) to maximize stability.[3] Hydrolysis of ester groups is another potential degradation pathway, especially under basic conditions.[4]
Troubleshooting Guide
Problem
Potential Cause
Troubleshooting Steps
Low Yield of 10-Deacetyl-7-xylosyl paclitaxel
Incomplete Extraction: The initial extraction from the plant material may not be efficient.
- Optimize the extraction solvent system. Methanol or ethanol (B145695) are commonly used. - Consider microwave-assisted extraction (MAE) to reduce extraction time and solvent consumption.[5]
Adsorption to Equipment: The compound may adsorb to glassware or chromatography media.
- Silanize glassware to reduce active sites. - Pre-condition chromatography columns thoroughly.
Degradation during Purification: The compound may be degrading due to pH or temperature instability.
- Maintain a slightly acidic pH (around 4-5) throughout the purification process. - Perform purification steps at reduced temperatures where possible.
Co-elution with Other Taxanes: The target compound may be lost in fractions containing other major taxanes.
- Employ high-resolution chromatographic techniques. - Consider multi-step purification strategies, such as combining macroporous resin chromatography with preparative HPLC.
Poor Separation from Other Taxanes (e.g., Paclitaxel, 10-Deacetylbaccatin III)
Inadequate Chromatographic Resolution: The chosen column and mobile phase may not be optimal for separating these closely related compounds.
- For HPLC: Use a high-efficiency column (e.g., C18, PFP). Optimize the mobile phase composition (e.g., acetonitrile (B52724)/water or methanol/water gradient). - Alternative Techniques: Explore twin-column recycling chromatography for enhanced separation.[6] Consider using macroporous resins for initial enrichment.[7][8]
Column Overloading: Injecting too much crude extract can lead to broad peaks and poor resolution.
- Perform a loading study to determine the optimal sample concentration and injection volume for your preparative column.
Presence of Non-Taxane Impurities (e.g., Chlorophylls, Lipids)
- Perform liquid-liquid extraction (e.g., with hexane) to remove non-polar impurities.[9] - Use solid-phase extraction (SPE) or adsorbent resins like Diaion® HP-20 as a preliminary clean-up step.[9]
Peak Tailing or Broadening in HPLC
Column Degradation: The stationary phase of the HPLC column may be degrading.
- Use a guard column to protect the analytical or preparative column. - Ensure the mobile phase is filtered and degassed.
Secondary Interactions: The analyte may be interacting with active sites on the column packing.
- Add a small amount of an acidic modifier (e.g., formic acid, acetic acid) to the mobile phase to suppress silanol (B1196071) interactions.
Data Presentation
Table 1: Purification of 10-Deacetyl-7-xylosyl paclitaxel using Macroporous Resin AB-8
Parameter
Untreated Extract
After AB-8 Resin Treatment
Fold Increase
Recovery
Content of 10-Deacetyl-7-xylosyl paclitaxel
0.053%
3.34%
62.43
85.85%
Content of 10-Deacetylbaccatin III
0.2%
1.69%
8.54
52.78%
Data from a study on the separation and enrichment of taxanes using macroporous resins.[7][8]
Table 2: Purification of 10-Deacetyl-7-xylosyl paclitaxel using Twin-Column Recycling Chromatography
Parameter
Initial Purity
Final Purity
Yield
10-Deacetyl-7-xylosyl paclitaxel
23.90%
~100%
>95%
Data from a study utilizing twin-column recycling chromatography with a step solvent gradient.[6]
Experimental Protocols
Protocol 1: Pre-purification using Macroporous Resin (AB-8)
This protocol is based on the method described for the separation and enrichment of 7-xylosyl-10-deacetyl paclitaxel and 10-DAB III.[7][8]
Resin Preparation: Pre-treat AB-8 macroporous resin by soaking in ethanol and then washing thoroughly with deionized water.
Column Packing: Pack a column with the prepared AB-8 resin.
Sample Loading: Dissolve the crude plant extract in an appropriate solvent and load it onto the column. Optimal conditions from one study were a feed solution with 0.0657 mg/mL of 7-xylosyl-10-deacetyl paclitaxel at a flow rate of 1 mL/min and a temperature of 35°C.
Washing: Wash the column with a low concentration of ethanol (e.g., 30%) to remove weakly bound impurities.
Elution: Elute the target compounds using a step gradient of ethanol. A successful elution was achieved with 3 bed volumes of 30% ethanol followed by 6 bed volumes of 80% ethanol.
Fraction Collection and Analysis: Collect fractions and analyze them by HPLC to identify those containing the highest concentration and purity of 10-Deacetyl-7-xylosyl paclitaxel.
This is a general protocol that should be optimized for your specific instrument and separation needs.
Column: A reversed-phase C18 column is commonly used for taxane purification.
Mobile Phase: A gradient of acetonitrile and water is typically effective. The gradient program should be optimized to achieve the best separation of 10-Deacetyl-7-xylosyl paclitaxel from other taxanes.
Sample Preparation: Dissolve the pre-purified extract from Protocol 1 in the initial mobile phase solvent. Filter the sample through a 0.45 µm filter before injection.
Injection and Fraction Collection: Inject the sample onto the preparative HPLC system. Collect fractions based on the UV chromatogram, targeting the peak corresponding to 10-Deacetyl-7-xylosyl paclitaxel.
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: A general workflow for the purification of 10-Deacetyl-7-xylosyl paclitaxel from plant extracts.
Caption: A logical troubleshooting workflow for addressing low purity or yield in purification.
Technical Support Center: HPLC Separation of Taxane Analogues
Welcome to the technical support center for the HPLC separation of taxane (B156437) analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the HPLC separation of taxane (B156437) analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of these complex molecules.
Frequently Asked questions (FAQs)
This section addresses common issues encountered during the HPLC separation of taxane analogues in a direct question-and-answer format.
Poor Resolution: Difficulty in separating structurally similar taxane analogues from each other or from impurities and degradation products.
Peak Tailing: Asymmetrical peaks with a trailing edge, which can compromise peak integration and quantification accuracy. This is often due to secondary interactions between the analytes and the stationary phase.
Retention Time Variability: Inconsistent retention times between injections, which can affect peak identification and method robustness.
Co-elution with Impurities: Overlapping peaks of the target analyte with process-related impurities or degradation products.
Analyte Degradation: Taxanes can be susceptible to degradation under certain analytical conditions, such as extreme pH or elevated temperatures, leading to the appearance of unexpected peaks.[1]
Q2: My peaks for paclitaxel and docetaxel are showing significant tailing. What are the primary causes and how can I fix this?
Peak tailing in taxane analysis is a common problem, often stemming from interactions with the stationary phase.
Primary Cause: The primary reason for peak tailing of basic compounds on silica-based columns is the interaction with acidic residual silanol (B1196071) groups on the stationary phase.[2] This creates a secondary retention mechanism that leads to peak asymmetry.
Solutions:
Lower Mobile Phase pH: Adjusting the mobile phase to a lower pH (e.g., 2.5-3.5) using an acidifier like formic acid or trifluoroacetic acid can protonate the silanol groups, reducing their interaction with the analytes.[2]
Use a Competing Base: Adding a small amount of a competing amine, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites.
Select a Modern, End-Capped Column: Employing a column with a highly deactivated, end-capped stationary phase or one specifically designed for the analysis of basic compounds will have fewer accessible silanol groups.
Optimize Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase to prevent peak distortion.[2]
Q3: I am struggling to achieve baseline separation between paclitaxel and a closely related analogue. What steps can I take to improve resolution?
Improving the resolution between structurally similar taxane analogues requires careful optimization of chromatographic conditions.
Strategies to Enhance Resolution:
Optimize Mobile Phase Composition:
Organic Modifier Percentage: Systematically vary the percentage of the organic solvent (typically acetonitrile) in the mobile phase. A lower percentage of organic solvent will generally increase retention times and may improve resolution.
Change Organic Modifier: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter the selectivity of the separation.
Adjust Mobile Phase pH: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds.[3][4][5]
Change Stationary Phase: If resolution is still insufficient on a standard C18 column, consider a pentafluorophenyl (PFP) column. PFP columns offer different selectivity for taxanes and can often resolve closely eluting analogues.[6]
Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.
Decrease Column Temperature: Lowering the column temperature can sometimes enhance separation by increasing retention.[7]
Q4: My retention times are shifting from one injection to the next. What could be causing this instability?
Retention time variability can be caused by several factors related to the HPLC system and the mobile phase.
Potential Causes and Solutions:
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. This is particularly important when using gradient elution.
Mobile Phase Composition Changes: If the mobile phase is prepared by mixing solvents online, ensure the pump is functioning correctly and the solvent proportions are accurate. Premixing the mobile phase can sometimes improve stability.
Temperature Fluctuations: Maintain a constant column temperature using a column oven. Fluctuations in ambient temperature can affect retention times.
Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention. If the column is old or has been used with aggressive mobile phases, it may need to be replaced.
Leaks in the System: Check for any leaks in the pump, injector, tubing, or fittings, as these can cause pressure fluctuations and affect retention times.
Troubleshooting Guides
This section provides structured guides with quantitative data and detailed protocols to address specific issues in taxane analogue separation.
Guide 1: Improving Poor Resolution Between Paclitaxel and Docetaxel
This guide provides a systematic approach to improving the separation between paclitaxel and docetaxel.
% Acetonitrile
Retention Time Paclitaxel (min)
Retention Time Docetaxel (min)
Resolution (Rs)
Tailing Factor (Tf) Paclitaxel
Tailing Factor (Tf) Docetaxel
55%
12.5
11.8
1.3
1.4
1.5
50%
15.8
14.7
1.8
1.2
1.3
45%
19.2
17.5
2.2
1.1
1.2
Note: Data is illustrative and will vary based on the specific column, instrument, and other chromatographic conditions.
Initial Conditions:
Column: C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: Acetonitrile
Gradient: Isocratic
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: 227 nm
Injection Volume: 10 µL
Sample: Standard mixture of paclitaxel and docetaxel (10 µg/mL each)
Procedure:
Prepare three mobile phases with varying acetonitrile concentrations: 55%, 50%, and 45%.
Equilibrate the column with the 55% acetonitrile mobile phase for at least 30 minutes or until a stable baseline is achieved.
Inject the standard mixture and record the chromatogram.
Calculate the retention times, resolution, and tailing factors for paclitaxel and docetaxel.
Repeat steps 2-4 for the 50% and 45% acetonitrile mobile phases.
Compare the results to determine the optimal mobile phase composition for your separation.
Caption: A logical workflow for troubleshooting poor peak resolution in HPLC analysis of taxane analogues.
Guide 2: Diagnosing and Eliminating Peak Tailing
This guide provides a step-by-step approach to identify the cause of peak tailing and implement effective solutions.
Mobile Phase pH
Tailing Factor (Tf) Paclitaxel
Tailing Factor (Tf) Docetaxel
5.0
1.8
1.9
4.0
1.5
1.6
3.0
1.1
1.2
Note: Data is illustrative and demonstrates the general trend of improved peak shape at lower pH for taxanes.
Initial Conditions:
Column: C18, 4.6 x 150 mm, 3.5 µm (not specifically end-capped for this example to illustrate the effect)
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted with acetic acid)
Mobile Phase B: Acetonitrile
Isocratic Elution: 50:50 (A:B)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: 227 nm
Injection Volume: 10 µL
Sample: Standard of paclitaxel or docetaxel (10 µg/mL)
Procedure:
Prepare three mobile phase A solutions with pH values of 5.0, 4.0, and 3.0.
Equilibrate the column with the mobile phase at pH 5.0 for at least 30 minutes.
Inject the standard and record the chromatogram.
Calculate the tailing factor for the analyte peak.
Repeat steps 2-4 for the mobile phases at pH 4.0 and 3.0.
Analyze the data to determine the optimal pH for minimizing peak tailing.
Caption: A decision tree to diagnose and address the root causes of peak tailing in HPLC.
Technical Support Center: Storage and Handling of 10-Deacetyl-7-xylosyl paclitaxel
This technical support center provides guidance on minimizing the degradation of 10-Deacetyl-7-xylosyl paclitaxel (B517696) during storage. The information is tailored for researchers, scientists, and drug development pr...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance on minimizing the degradation of 10-Deacetyl-7-xylosyl paclitaxel (B517696) during storage. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 10-Deacetyl-7-xylosyl paclitaxel during storage?
A1: The primary degradation pathways for taxane (B156437) derivatives like 10-Deacetyl-7-xylosyl paclitaxel are epimerization and hydrolysis.
Epimerization: This is a common degradation route for paclitaxel and its analogs, occurring at the C-7 position. This process is catalyzed by basic conditions and involves a retro-aldol/aldol reaction mechanism.[1][2] The removal of the C-10 acetyl group, as in 10-Deacetyl-7-xylosyl paclitaxel, can increase the rate of epimerization in basic aqueous solutions.[1]
Hydrolysis: The ester linkages in the paclitaxel structure are susceptible to hydrolysis, particularly at the C-13 side chain and potentially at other ester groups. This degradation is catalyzed by both acidic and basic conditions.[3][4]
Q2: What is the optimal temperature for storing 10-Deacetyl-7-xylosyl paclitaxel?
A2: For short-term storage, -20°C is recommended.[5] For longer-term storage, while specific data for 10-Deacetyl-7-xylosyl paclitaxel is limited, related taxanes like paclitaxel are typically stored at 2-8°C, desiccated, and protected from light.[6] It is crucial to refer to the supplier's specific recommendations.
Q3: How does pH affect the stability of 10-Deacetyl-7-xylosyl paclitaxel in solution?
A3: Based on studies of paclitaxel and related compounds, the pH of the solution is a critical factor in stability.
Basic pH (above 7): Promotes both epimerization at the C-7 position and hydrolysis of ester groups.[1][3]
Acidic pH (below 4): Can lead to hydrolysis of the ester side chain and cleavage of the oxetane (B1205548) ring.[4]
Optimal pH: The pH of maximum stability for paclitaxel and related compounds appears to be around pH 4.[4]
Q4: Should I protect 10-Deacetyl-7-xylosyl paclitaxel from light?
Q5: What solvents are recommended for dissolving and storing 10-Deacetyl-7-xylosyl paclitaxel?
A5: 10-Deacetyl-7-xylosyl paclitaxel is soluble in DMSO.[7] For in vivo experiments, it is often dissolved in a mixture of solvents such as DMSO, PEG300, Tween80, and water, or DMSO and corn oil.[7] However, for storage, it is best to store the compound in a non-aqueous, aprotic solvent like anhydrous DMSO and at a low temperature. Aqueous solutions should be prepared fresh before use.
Troubleshooting Guide
Issue
Possible Cause
Recommended Action
Loss of compound activity or inconsistent experimental results.
Degradation of the compound due to improper storage.
- Review storage conditions (temperature, light exposure). - Check the pH of any buffered solutions used. - Perform a purity analysis (e.g., HPLC) to assess the integrity of the compound.
Appearance of new peaks in HPLC chromatogram.
Formation of degradation products (e.g., epimers, hydrolysis products).
- Compare the chromatogram with a fresh standard. - Investigate potential degradation pathways based on the retention times of new peaks. - Adjust storage and handling procedures to minimize degradation.
Precipitation of the compound in solution.
Poor solubility or compound degradation.
- Ensure the solvent is appropriate and of high purity. - For aqueous solutions, check the pH and consider using a co-solvent system. - Prepare fresh solutions before each experiment. Precipitation can be a limiting factor for the stability of paclitaxel infusions.[8]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for In Vitro Experiments
Equilibrate the vial of 10-Deacetyl-7-xylosyl paclitaxel to room temperature before opening to prevent moisture condensation.
Add fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 100 mg/mL).[7]
Gently vortex or sonicate at room temperature to ensure complete dissolution.
For storage, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Store the aliquots at -20°C or below, protected from light.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This is a general method and may require optimization for your specific instrument and column.
Mobile Phase A: Water
Mobile Phase B: Acetonitrile
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Gradient:
0-5 min: 30% B
5-25 min: 30% to 100% B
25-30 min: 100% B
30-35 min: 100% to 30% B
35-40 min: 30% B
Flow Rate: 1.0 mL/min
Detection: UV at 227 nm
Injection Volume: 10 µL
Column Temperature: 25°C
Visualizing Degradation Pathways
The following diagrams illustrate the key degradation pathways of 10-Deacetyl-7-xylosyl paclitaxel.
Caption: Primary degradation pathways of 10-Deacetyl-7-xylosyl paclitaxel.
Caption: Recommended workflow for storage and handling.
Technical Support Center: Formulation of 10-Deacetyl-7-xylosyl paclitaxel
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation of 10-Deacetyl-7-xylosyl pa...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation of 10-Deacetyl-7-xylosyl paclitaxel (B517696).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in developing a stable formulation for 10-Deacetyl-7-xylosyl paclitaxel?
A1: The primary challenge in formulating 10-Deacetyl-7-xylosyl paclitaxel, a derivative of paclitaxel, is its poor aqueous solubility.[1][2][3] This necessitates the use of solubilizing agents or advanced formulation strategies. Additionally, taxanes are susceptible to chemical degradation, particularly through epimerization and hydrolysis, which can impact the stability and efficacy of the final product.[4][5]
Q2: What are the common degradation pathways for 10-Deacetyl-7-xylosyl paclitaxel in a formulation?
A2: The main degradation pathways for taxanes like 10-Deacetyl-7-xylosyl paclitaxel in aqueous solutions include:
Epimerization: Reversible conversion at the C-7 position, which is base-catalyzed and occurs in neutral to basic conditions. The removal of the C-10 acetyl group can increase the rate of this epimerization.[4][5]
Hydrolysis: Cleavage of the ester side chain and other ester groups on the taxane (B156437) core. This is also typically base-catalyzed.[6]
Oxetane (B1205548) Ring Cleavage: Under acidic conditions, the strained oxetane ring can undergo cleavage.[7][8]
The pH of maximum stability for taxanes is generally around pH 4.[7]
Q3: What initial strategies can I employ to solubilize 10-Deacetyl-7-xylosyl paclitaxel for preclinical studies?
A3: For early-stage research, common solubilization strategies involve the use of co-solvents. Here are a few reported solvent systems that achieve a solubility of at least 2.5 mg/mL:[9]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
10% DMSO, 90% (20% SBE-β-CD in Saline)
10% DMSO, 90% Corn Oil
It is recommended to prepare these solutions fresh for in vivo experiments.[9] For in vitro studies, a stock solution in DMSO is often used, with a solubility of up to 100 mg/mL.[10]
Q4: What advanced formulation approaches can be considered for clinical development?
A4: To avoid the toxicities associated with co-solvents like Cremophor EL used in early paclitaxel formulations, several advanced drug delivery systems are being explored for taxanes:[1][11]
Nanoparticles: Albumin-bound nanoparticles (like Abraxane® for paclitaxel) can enhance solubility and tumor targeting.[1]
Liposomes: Encapsulating the drug in lipid vesicles can improve its solubility and pharmacokinetic profile.[11]
Polymeric Micelles: These can solubilize hydrophobic drugs within their core.[11]
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can improve its dissolution rate and bioavailability.
Troubleshooting Guide
Problem
Potential Cause
Suggested Solution
Precipitation of 10-Deacetyl-7-xylosyl paclitaxel during formulation or upon dilution.
Poor aqueous solubility of the compound.
Increase the concentration of the solubilizing agent (e.g., co-solvent, surfactant, or cyclodextrin).Gently heat and/or sonicate the solution to aid dissolution.[9]For diluted infusions, physical stability is often the limiting factor; consider refrigerated storage (2-8°C) to extend stability.[12]
Loss of potency in the formulation over time.
Chemical degradation via hydrolysis or epimerization.
Adjust the pH of the formulation to the optimal stability range for taxanes, which is around pH 4.[7]Protect the formulation from light.Store at refrigerated temperatures to slow down degradation kinetics.[13]
Inconsistent results in cell-based assays.
Poor solubility and/or precipitation of the compound in the cell culture medium.
Prepare a high-concentration stock solution in DMSO and dilute it serially in the medium to the final working concentration immediately before use.Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent toxicity to the cells.
Difficulty in achieving desired drug loading in nanoparticle or liposomal formulations.
Drug-lipid or drug-polymer interactions and the inherent low solubility of the drug.
Optimize the drug-to-lipid or drug-to-polymer ratio.Select lipids or polymers that have favorable interactions with the taxane structure.Utilize different formulation techniques (e.g., thin-film hydration, solvent evaporation, high-pressure homogenization) to improve encapsulation efficiency.[14]
Quantitative Data Summary
Table 1: Solubility of 10-Deacetyl-7-xylosyl paclitaxel in Various Solvent Systems
This protocol is adapted from standard methods for determining the solubility of poorly soluble drugs.[22][23]
Preparation of Media: Prepare buffers at various pH values (e.g., pH 1.2, 4.5, 6.8) to represent physiological conditions.
Drug Addition: Add an excess amount of 10-Deacetyl-7-xylosyl paclitaxel powder to a known volume of each buffer in a sealed container. Ensure there is undissolved solid material at the bottom.
Equilibration: Agitate the samples at a constant temperature (e.g., 37 ± 1 °C) using a shaker or rotator until equilibrium is reached. This may take 24-72 hours.
Sample Collection and Preparation: Withdraw a sample of the supernatant. Immediately filter it through a syringe filter (e.g., 0.22 µm PVDF) to remove undissolved particles.
Analysis: Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC) and quantify the concentration of 10-Deacetyl-7-xylosyl paclitaxel using a validated analytical method, such as HPLC-UV.
Confirmation of Equilibrium: Repeat the sampling and analysis at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau, confirming equilibrium.
Protocol 2: Stability-Indicating HPLC Method
This protocol outlines a general approach for developing a stability-indicating HPLC method for 10-Deacetyl-7-xylosyl paclitaxel and its degradation products.[13][15][24]
Forced Degradation Studies:
Acid Hydrolysis: Treat a solution of the drug with 0.1 M HCl at 80°C for a specified time.
Base Hydrolysis: Treat a solution of the drug with 0.1 M NaOH at 80°C for a specified time.[25]
Oxidative Degradation: Treat a solution of the drug with 3% H₂O₂ at room temperature.[25]
Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C).
Photodegradation: Expose a solution of the drug to UV light.
Chromatographic Conditions Development:
Column: Start with a C18 column (e.g., 150 x 4.6 mm, 5 µm).
Mobile Phase: Use a gradient elution with Acetonitrile (Solvent B) and water (Solvent A) at a flow rate of 1.2 mL/min.
Detection: Set the UV detector to 227 nm.
Injection Volume: 10-20 µL.
Method Validation:
Inject the undergraded sample and the samples from the forced degradation studies.
Optimize the gradient to achieve baseline separation between the parent drug peak and all degradation product peaks.
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Signaling Pathway of Paclitaxel-Induced Apoptosis
Paclitaxel and its derivatives induce apoptosis primarily through the intrinsic or mitochondrial pathway. This process involves the stabilization of microtubules, leading to mitotic arrest and subsequent activation of a signaling cascade that culminates in programmed cell death.
Caption: Paclitaxel-induced apoptosis pathway.
Experimental Workflow for Formulation Stability Testing
This workflow outlines the key steps in assessing the stability of a new formulation of 10-Deacetyl-7-xylosyl paclitaxel.
Caption: Workflow for formulation stability testing.
Comparative Analysis of Cytotoxicity: 10-Deacetyl-7-xylosyl paclitaxel versus Paclitaxel
A head-to-head examination of the cytotoxic profiles of 10-Deacetyl-7-xylosyl paclitaxel (B517696) and its parent compound, paclitaxel, reveals significant differences in potency against prostate cancer cells. This guide...
Author: BenchChem Technical Support Team. Date: December 2025
A head-to-head examination of the cytotoxic profiles of 10-Deacetyl-7-xylosyl paclitaxel (B517696) and its parent compound, paclitaxel, reveals significant differences in potency against prostate cancer cells. This guide provides a comprehensive comparison of their cytotoxic effects, supported by available experimental data, detailed methodologies, and an exploration of their underlying mechanisms of action.
This analysis is tailored for researchers, scientists, and drug development professionals, offering a clear and objective overview to inform future research and development in cancer therapeutics.
Data Summary: Cytotoxicity in PC-3 Human Prostate Cancer Cells
The following table summarizes the half-maximal inhibitory concentration (IC50) values for 10-Deacetyl-7-xylosyl paclitaxel and paclitaxel in the PC-3 human prostate cancer cell line. A lower IC50 value indicates greater cytotoxic potency.
Note: A direct comparison of the cytotoxic potency is challenging due to the absence of the exposure time for the IC50 value of 10-Deacetyl-7-xylosyl paclitaxel. The cytotoxicity of taxanes like paclitaxel is known to be highly dependent on the duration of cell exposure.
Mechanism of Action and Signaling Pathways
Both paclitaxel and its derivative, 10-Deacetyl-7-xylosyl paclitaxel, exert their cytotoxic effects by disrupting microtubule dynamics, which ultimately leads to cell cycle arrest and apoptosis (programmed cell death). However, there are nuances in their reported mechanisms.
Paclitaxel is a well-established anti-microtubule agent. It binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization. This interference with the normal dynamic reorganization of the microtubule network is crucial for various cellular functions, particularly mitosis. The stabilization of microtubules leads to the inhibition of mitosis, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis. Paclitaxel-induced apoptosis can be initiated through multiple signaling pathways, including the activation of the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway and the modulation of Bcl-2 family proteins.
10-Deacetyl-7-xylosyl paclitaxel , a derivative of paclitaxel, also functions as a microtubule inhibitor. It is reported to have improved pharmacological features, including higher water solubility. Its mechanism of action involves inducing mitotic cell cycle arrest and apoptosis. Specifically, it has been shown to activate the mitochondria-driven pathway of apoptosis in human PC-3 prostate cancer cells. This involves the up-regulation of pro-apoptotic proteins like Bax and Bad, and the down-regulation of anti-apoptotic proteins such as Bcl-2 and Bcl-XL. This shift in the balance of Bcl-2 family proteins leads to a disturbance of the mitochondrial membrane permeability and the subsequent activation of caspase-9, a key initiator of the intrinsic apoptotic cascade.
Signaling Pathway Diagrams
Caption: A generalized workflow for determining the cytotoxicity of compounds using the MTT assay.
Caption: The intrinsic apoptosis pathway initiated by the modulation of Bcl-2 family proteins.
Experimental Protocols
The determination of the cytotoxic effects of these compounds typically involves in vitro cell-based assays. Below is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common method for assessing cell viability.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
PC-3 human prostate cancer cells
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum and 1% penicillin-streptomycin)
10-Deacetyl-7-xylosyl paclitaxel and paclitaxel
96-well cell culture plates
MTT solution (5 mg/mL in phosphate-buffered saline)
Cell Seeding: PC-3 cells are harvested during their exponential growth phase and seeded into 96-well plates at a predetermined density (e.g., 5,000 to 10,000 cells per well). The plates are then incubated for 24 hours to allow the cells to attach.
Drug Treatment: Stock solutions of 10-Deacetyl-7-xylosyl paclitaxel and paclitaxel are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in complete cell culture medium to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with the medium containing the different drug concentrations. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.
Incubation: The treated plates are incubated for a specific period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
MTT Assay:
Following the incubation period, the MTT solution is added to each well and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.
The medium containing MTT is then carefully removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
Data Analysis: The absorbance values of the treated wells are compared to the control wells to determine the percentage of cell viability. The IC50 value is then calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
Based on the available data, paclitaxel demonstrates significantly higher cytotoxic potency against the PC-3 human prostate cancer cell line compared to its derivative, 10-Deacetyl-7-xylosyl paclitaxel. The reported IC50 value for paclitaxel is in the nanomolar range (31.2 nM), while that for 10-Deacetyl-7-xylosyl paclitaxel is in the micromolar range (5 µM).
Both compounds share a fundamental mechanism of action by disrupting microtubule function, leading to mitotic arrest and apoptosis. 10-Deacetyl-7-xylosyl paclitaxel is noted to have improved water solubility, a property that can be advantageous in drug formulation and delivery. Further research, including direct comparative cytotoxicity studies across a panel of cancer cell lines and detailed investigation into its pharmacokinetic and pharmacodynamic properties, is warranted to fully elucidate the therapeutic potential of 10-Deacetyl-7-xylosyl paclitaxel.
A Head-to-Head Comparison: 10-Deacetyl-7-xylosyl paclitaxel vs. Docetaxel in Preclinical Research
In the landscape of cancer therapeutics, taxanes stand as a cornerstone of chemotherapy for a multitude of solid tumors. This guide provides a detailed, data-driven comparison of two key taxane (B156437) compounds: 10-De...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of cancer therapeutics, taxanes stand as a cornerstone of chemotherapy for a multitude of solid tumors. This guide provides a detailed, data-driven comparison of two key taxane (B156437) compounds: 10-Deacetyl-7-xylosyl paclitaxel (B517696), a naturally occurring derivative of paclitaxel, and docetaxel (B913), a semi-synthetic analogue. This objective analysis is intended for researchers, scientists, and drug development professionals to inform preclinical research and development decisions.
At a Glance: Key Differences and Similarities
While both compounds share the fundamental taxane mechanism of action by targeting microtubules, their distinct structural modifications lead to nuanced differences in their biological activity, efficacy, and safety profiles. Docetaxel is a well-established and extensively studied chemotherapeutic agent, whereas 10-Deacetyl-7-xylosyl paclitaxel is a more novel compound with emerging preclinical data.
Mechanism of Action: A Shared Target, Divergent Pathways
Both 10-Deacetyl-7-xylosyl paclitaxel and docetaxel are potent anti-mitotic agents that function by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][2] However, the downstream signaling pathways they modulate show key distinctions.
Docetaxel exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules, which promotes their assembly and inhibits depolymerization. This disruption of microtubule dynamics leads to a blockage of cells in the G2/M phase of the cell cycle and subsequent apoptosis.[3][4][5] Furthermore, docetaxel has been shown to induce phosphorylation of the anti-apoptotic protein Bcl-2, thereby inactivating it and promoting programmed cell death.[1]
10-Deacetyl-7-xylosyl paclitaxel , as a derivative of paclitaxel, also stabilizes microtubules.[2] Its pro-apoptotic mechanism, however, is characterized by the upregulation of pro-apoptotic proteins Bax and Bad, and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL. This shift in the balance of apoptotic regulators leads to a disruption of the mitochondrial membrane potential and the activation of the caspase cascade, ultimately culminating in apoptosis.[2][6]
Differential Effects of 10-Deacetyl-7-xylosyl paclitaxel on Microtubule Dynamics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the effects of 10-Deacetyl-7-xylosyl paclitaxel (B517696) (10-DXP) and its parent compound, paclitaxel, on micr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of 10-Deacetyl-7-xylosyl paclitaxel (B517696) (10-DXP) and its parent compound, paclitaxel, on microtubule dynamics. The information presented is intended to assist researchers in understanding the nuanced differences between these taxane (B156437) derivatives and to provide a foundation for further investigation and drug development.
Executive Summary
Paclitaxel is a cornerstone of chemotherapy, renowned for its ability to stabilize microtubules, leading to mitotic arrest and apoptosis in cancer cells. 10-Deacetyl-7-xylosyl paclitaxel (10-DXP) is a naturally occurring derivative of paclitaxel. While both compounds share a common taxane core and fundamental mechanism of action, subtle structural differences may lead to variations in their biological activity, potency, and pharmacological properties. This guide synthesizes available data to illuminate these differences.
Comparison of Effects on Microtubule Dynamics and Cytotoxicity
While direct comparative studies quantifying the effects of 10-DXP and paclitaxel on microtubule polymerization kinetics are limited, the available data indicates that both compounds act as microtubule stabilizers. They promote the assembly of tubulin into microtubules and inhibit their depolymerization.
Note: The cytotoxicity of taxanes is highly dependent on the cell line and exposure duration. The provided IC50 value for paclitaxel represents a general range observed across multiple cancer cell lines.
Mechanism of Action and Signaling Pathway
Both paclitaxel and its derivative, 10-DXP, exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubule polymer, preventing the dynamic instability required for proper mitotic spindle formation and function. The disruption of microtubule dynamics leads to a prolonged arrest of the cell cycle in the G2/M phase, ultimately triggering the intrinsic pathway of apoptosis.
A study on 10-DXP in human prostate cancer cells (PC-3) revealed that its induction of apoptosis involves the upregulation of pro-apoptotic proteins Bax and Bad, and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-XL.[1] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization and the subsequent activation of caspase-9, which in turn activates downstream executioner caspases-3 and -6.[1]
Caption: Taxane-induced signaling pathway leading to apoptosis. (Within 100 characters)
Experimental Protocols
The following are generalized protocols for key assays used to evaluate the effects of taxane derivatives on microtubule dynamics and cell viability.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring the increase in turbidity.
Materials:
Purified tubulin (>99%)
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Microplate reader (570 nm)
Procedure:
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 48-72 hours).
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
Add the solubilization solution to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Caption: Experimental workflow for comparing taxane derivatives. (Within 100 characters)
Conclusion
10-Deacetyl-7-xylosyl paclitaxel, like its parent compound paclitaxel, functions as a microtubule-stabilizing agent, leading to cell cycle arrest and apoptosis. The subtle structural modification of a xylosyl group at position 7 and deacetylation at position 10 may influence its binding affinity to tubulin, cellular uptake, and overall cytotoxic potency. Further quantitative and direct comparative studies are necessary to fully elucidate the differential effects of 10-DXP on microtubule dynamics and to explore its potential as a therapeutic agent. The experimental frameworks provided in this guide offer a starting point for such investigations.
A Comparative Guide to the Pro-Apoptotic Pathways of 10-Deacetyl-7-xylosyl paclitaxel and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the pro-apoptotic mechanisms of 10-Deacetyl-7-xylosyl paclitaxel (B517696) and its parent compound, paclitaxel....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pro-apoptotic mechanisms of 10-Deacetyl-7-xylosyl paclitaxel (B517696) and its parent compound, paclitaxel. While direct quantitative comparisons of their apoptotic induction are limited in publicly available literature, this document synthesizes the current understanding of their individual pathways, presents available cytotoxicity data, and outlines the experimental protocols necessary to generate comparative data.
Executive Summary
Both 10-Deacetyl-7-xylosyl paclitaxel and paclitaxel induce apoptosis primarily through the intrinsic, mitochondria-dependent pathway. The core mechanism involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation. However, available data on their cytotoxic concentrations suggest a significant difference in potency.
Comparative Analysis of Pro-Apoptotic Pathways
10-Deacetyl-7-xylosyl paclitaxel initiates apoptosis by causing mitotic arrest, which is followed by the upregulation of pro-apoptotic proteins Bax and Bad, and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL[1][2]. This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial membrane permeability, leading to the activation of caspase-9, which in turn activates the executioner caspases-3 and -6[1][3]. Notably, this pathway appears to be independent of the CD95 (Fas) death receptor and the NF-κB signaling pathways[3].
Paclitaxel also induces apoptosis following mitotic arrest by stabilizing microtubules. Its pro-apoptotic signaling is multifaceted and can be concentration-dependent[4]. It similarly engages the mitochondrial pathway through the phosphorylation of Bcl-2, creating an imbalance between pro- and anti-apoptotic Bcl-2 family members[1]. This leads to the activation of a caspase cascade that includes caspase-9 and the effector caspase-3[3]. In some cellular contexts, paclitaxel has also been shown to activate caspase-8, suggesting a potential cross-talk with the extrinsic apoptosis pathway.
Quantitative Data Presentation
Compound
Cell Line
Assay Duration
IC50 Value
10-Deacetyl-7-xylosyl paclitaxel
PC-3
Not Specified
5 µM
Paclitaxel
PC-3
24 hours
31.2 nM
Paclitaxel
PC-3
Not Specified
5.16 nM
Note: IC50 values can vary between studies due to different experimental conditions. The data presented is for general comparative purposes.
A Comparative Guide to the In Vivo Efficacy of 10-Deacetyl-7-xylosyl paclitaxel and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the in vivo efficacy of paclitaxel (B517696) and its derivative, 10-deacetyl-7-xylosyl paclitaxel. While extens...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of paclitaxel (B517696) and its derivative, 10-deacetyl-7-xylosyl paclitaxel. While extensive in vivo data is available for the well-established anti-cancer drug paclitaxel, information on the in vivo efficacy of 10-deacetyl-7-xylosyl paclitaxel is less comprehensive in publicly accessible literature. This guide summarizes the available data to facilitate an evidence-based comparison.
Mechanism of Action: A Shared Foundation
Both paclitaxel and its 10-deacetyl-7-xylosyl derivative exert their anti-tumor effects primarily by targeting microtubules, essential components of the cell's cytoskeleton. Their fundamental mechanism involves the stabilization of microtubules, which disrupts the dynamic process of microtubule assembly and disassembly necessary for cell division. This interference with microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and ultimately induces apoptosis (programmed cell death).
Paclitaxel is a well-characterized microtubule-stabilizing agent that binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization. This leads to the formation of abnormal microtubule bundles and asters, disrupting mitotic spindle formation and triggering apoptosis.
10-Deacetyl-7-xylosyl paclitaxel is also a microtubule disruptor. It has been shown to induce mitotic arrest and apoptosis.[1] The apoptotic pathway appears to be mediated through the mitochondrial pathway, involving the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-XL.
Detailed experimental methodologies are crucial for the interpretation and replication of in vivo efficacy studies.
In Vivo Efficacy Study of 7-xylosyl-10-deacetyltaxol B in a Sarcoma S180 Mouse Model
A comprehensive, publicly available protocol for this specific study is limited. Based on the available information, the key parameters were:
Animal Model: Mice.
Tumor Model: Sarcoma 180 (S180) tumor cells were implanted.
Drug Administration: 7-xylosyl-10-deacetyltaxol B was administered at a dose of 10 mg/kg. The route and frequency of administration are not specified in the available literature.
Efficacy Endpoint: Tumor growth inhibition was measured, with a reported inhibition rate of 45.2%.
In Vivo Efficacy Study of Paclitaxel in Human Lung Cancer Xenografts
The following is a representative protocol for evaluating the in vivo efficacy of paclitaxel:
Tumor Model: Human tumor cells (e.g., A549, NCI-H23, NCI-H460, or DMS-273) are cultured and subcutaneously injected into the flank of the mice. Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
Drug Formulation: Paclitaxel is typically formulated in a vehicle such as a mixture of Cremophor EL and ethanol, which is then diluted with saline for injection.
Drug Administration: Once tumors reach the desired size, mice are randomized into control and treatment groups. Paclitaxel is administered intravenously (i.v.) via the tail vein. A common dosing schedule is daily injections for 5 consecutive days.
Efficacy Endpoints:
Tumor Growth: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
Body Weight: Animal body weight is monitored as an indicator of toxicity.
Survival: In some studies, animals are monitored for survival, and the data is analyzed using Kaplan-Meier curves.
Statistical Analysis: Tumor growth data is often analyzed using statistical tests such as the Student's t-test or ANOVA to determine the significance of the anti-tumor effect compared to the control group.
Visualizing the Process and Pathways
To better understand the experimental process and the underlying molecular mechanisms, the following diagrams are provided.
Caption: A generalized workflow for assessing the in vivo anti-tumor efficacy of a compound.
Caption: The shared signaling pathway of paclitaxel and its derivatives leading to apoptosis.
A Comparative Guide to HPLC Method Validation for the Quantification of 10-Deacetyl-7-xylosyl paclitaxel
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods applicable to the quantification of 10-Deacetyl-7-xy...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods applicable to the quantification of 10-Deacetyl-7-xylosyl paclitaxel (B517696), a derivative of the potent anti-cancer agent paclitaxel.[1][2] While specific validated methods for this analogue are not abundantly published, this document outlines established and validated HPLC protocols for paclitaxel and its related compounds, which can be adapted and validated for 10-Deacetyl-7-xylosyl paclitaxel. The guide also presents alternative quantification methods for a broader perspective.
Reversed-phase HPLC (RP-HPLC) is the most common technique for the analysis of paclitaxel and its derivatives in various matrices, including pharmaceutical dosage forms and biological fluids.[3][4] The methods are typically validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[5][6][7]
The following table summarizes the performance characteristics of various validated HPLC methods for paclitaxel, which can serve as a benchmark for the validation of a method for 10-Deacetyl-7-xylosyl paclitaxel.
Below are detailed experimental protocols for validated HPLC methods for paclitaxel analysis. These can be used as a starting point for developing and validating a method for 10-Deacetyl-7-xylosyl paclitaxel.
Method A: For Pharmaceutical Formulations
Chromatographic System: Agilent 1260 Infinity II HPLC system or equivalent.[9]
While HPLC is the gold standard, other techniques can be employed for the quantification of paclitaxel and its analogues.
Ultra-Performance Liquid Chromatography (UPLC): Offers higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides high sensitivity and selectivity, making it ideal for analyzing complex biological matrices and for pharmacokinetic studies.[12][13]
Capillary Electrophoresis (CE): An alternative separation technique with high efficiency.[5]
Lower sensitivity compared to MS, potential for interference from matrix components.
UPLC-UV
Faster run times, better resolution, lower solvent consumption.
Higher initial instrument cost.
LC-MS/MS
Very high sensitivity and selectivity, suitable for complex samples.[12][13]
High instrument cost, requires specialized expertise.
CE
High separation efficiency, low sample and reagent consumption.
Less robust than HPLC for routine analysis.
Experimental Workflow and Validation
The following diagram illustrates a typical workflow for the validation of an HPLC method for the quantification of a pharmaceutical compound like 10-Deacetyl-7-xylosyl paclitaxel, in accordance with ICH guidelines.
Caption: Workflow for HPLC Method Validation.
This guide provides a foundational understanding and practical starting point for researchers and scientists involved in the development and validation of analytical methods for 10-Deacetyl-7-xylosyl paclitaxel. The provided data and protocols for closely related compounds offer a strong basis for establishing a robust and reliable quantification method.
A Comparative Guide to the Cross-Reactivity of Paclitaxel Antibodies with a Key Derivative
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the cross-reactivity of paclitaxel (B517696) antibodies with its derivative, 10-Deacetyl-7-xylosyl paclitaxel....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of paclitaxel (B517696) antibodies with its derivative, 10-Deacetyl-7-xylosyl paclitaxel. Understanding the specificity of such antibodies is crucial for the development of accurate immunoassays for therapeutic drug monitoring, pharmacokinetic studies, and quality control in drug manufacturing. This document outlines the structural basis for potential cross-reactivity, presents a detailed experimental protocol for its assessment, and discusses the implications for researchers in the field.
Structural Comparison: Paclitaxel vs. 10-Deacetyl-7-xylosyl paclitaxel
The potential for cross-reactivity between an antibody and a related compound is fundamentally determined by their structural similarities, particularly at the epitope recognized by the antibody. Paclitaxel and 10-Deacetyl-7-xylosyl paclitaxel share the same core taxane (B156437) ring structure but differ at two key positions: C7 and C10.
Paclitaxel: Possesses an acetyl group at the C10 position and a hydroxyl group at the C7 position.
10-Deacetyl-7-xylosyl paclitaxel: Lacks the acetyl group at the C10 position (deacetylation) and has a xylosyl (a five-carbon sugar) moiety attached at the C7 position.
These modifications introduce significant steric and electronic differences that could influence antibody binding. If the epitope for a given paclitaxel antibody includes the C7 or C10 positions, a significant decrease in binding affinity for 10-Deacetyl-7-xylosyl paclitaxel would be expected. Conversely, if the epitope is located on a part of the molecule distant from these modifications, such as the C13 side chain, some degree of cross-reactivity might be observed.
Comparative
A Comparative Guide to the Metabolic Stability of 10-Deacetyl-7-xylosyl paclitaxel and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the metabolic stability of the well-established anticancer agent, paclitaxel (B517696), and its derivative, 10-...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic stability of the well-established anticancer agent, paclitaxel (B517696), and its derivative, 10-Deacetyl-7-xylosyl paclitaxel. Understanding the metabolic fate of these compounds is crucial for predicting their pharmacokinetic profiles, efficacy, and potential for drug-drug interactions. This document summarizes available experimental data, outlines relevant experimental protocols, and visualizes key metabolic pathways.
Executive Summary
Comparative Metabolic Stability Data
While direct, quantitative in vitro metabolic stability data for 10-Deacetyl-7-xylosyl paclitaxel from human liver microsome assays is not publicly available, the following table summarizes the well-documented metabolic parameters for paclitaxel. This serves as a benchmark for the anticipated, though unconfirmed, stability of its derivative.
Not fully characterized; may include hydroxylated and deglycosylated products.
In Vitro Half-Life (t½) in Human Liver Microsomes
Varies depending on experimental conditions (typically in the range of 15-60 minutes)
Data not available
Intrinsic Clearance (CLint) in Human Liver Microsomes
Moderate to high
Data not available
Metabolic Pathways
The metabolic pathway of paclitaxel is well-characterized. It primarily undergoes hydroxylation at two main positions, catalyzed by specific CYP450 isoforms.
Figure 1. Metabolic pathway of paclitaxel.
For 10-Deacetyl-7-xylosyl paclitaxel, a hypothetical metabolic pathway would likely involve deglycosylation in addition to the core taxane (B156437) ring metabolism.
Experimental Protocols
The following is a representative protocol for an in vitro metabolic stability assay using human liver microsomes, a standard method to evaluate the susceptibility of a compound to metabolism.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
1. Objective:
To determine the rate of disappearance of a test compound (paclitaxel or 10-Deacetyl-7-xylosyl paclitaxel) when incubated with human liver microsomes in the presence of necessary cofactors.
2. Materials:
Test compound (Paclitaxel or 10-Deacetyl-7-xylosyl paclitaxel)
Pooled human liver microsomes (HLM)
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
Positive control compounds with known metabolic rates (e.g., testosterone, verapamil)
Acetonitrile (or other suitable organic solvent) for reaction termination
Internal standard for analytical quantification
Incubator/water bath (37°C)
LC-MS/MS system for analysis
3. Experimental Workflow:
Figure 2. Experimental workflow for metabolic stability assay.
4. Data Analysis:
The concentration of the test compound at each time point is determined by LC-MS/MS. The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) can then be calculated using the formula: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).
Discussion and Conclusion
The metabolic stability of paclitaxel is a critical factor influencing its clinical use. Its metabolism by CYP2C8 and CYP3A4 to less active metabolites is a well-established clearance pathway.
For 10-Deacetyl-7-xylosyl paclitaxel, while direct experimental data is lacking, its structural modifications suggest a potentially different metabolic profile. The presence of the xylosyl group at the C-7 position could make it a substrate for phase I (e.g., hydrolysis by glycosidases) or phase II (e.g., glucuronidation) metabolism, which would represent a clearance pathway not available to paclitaxel. The removal of the acetyl group at C-10 might alter the molecule's conformation and its interaction with the active sites of CYP enzymes, potentially leading to a different rate of hydroxylation compared to paclitaxel.
Further experimental studies, following the protocol outlined above, are necessary to definitively characterize the metabolic stability of 10-Deacetyl-7-xylosyl paclitaxel. Such studies would provide valuable data for its potential development as a therapeutic agent, allowing for a direct comparison of its pharmacokinetic properties with those of paclitaxel. This would enable a more informed prediction of its in vivo behavior and guide any future clinical development.
A Comparative Guide to 10-Deacetyl-7-xylosyl paclitaxel as a Semi-Synthetic Starting Material
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of 10-Deacetyl-7-xylosyl paclitaxel (B517696) (10-D-7-X-P) and the traditional precursor, 10-deacetylbaccatin...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 10-Deacetyl-7-xylosyl paclitaxel (B517696) (10-D-7-X-P) and the traditional precursor, 10-deacetylbaccatin III (10-DAB), for the semi-synthesis of the widely used anticancer drug, paclitaxel. This document outlines the performance of 10-D-7-X-P as a viable starting material, supported by available experimental data, and provides detailed methodologies for key synthetic transformations.
Executive Summary
The semi-synthesis of paclitaxel is a critical component of its large-scale production. While 10-deacetylbaccatin III (10-DAB) has historically been the dominant precursor, recent research has validated 10-Deacetyl-7-xylosyl paclitaxel (10-D-7-X-P) as a highly efficient alternative. Found in abundance in the needles and twigs of various Taxus species, 10-D-7-X-P offers a streamlined and cost-effective route to paclitaxel with a higher overall yield and purity in fewer synthetic steps. This guide will delve into the quantitative comparison, experimental protocols, and the underlying biochemical pathways of paclitaxel.
Performance Comparison: 10-D-7-X-P vs. 10-DAB
The selection of a starting material for semi-synthesis is a crucial decision in drug manufacturing, impacting efficiency, cost, and environmental footprint. The following table summarizes the key performance indicators of paclitaxel synthesis from 10-D-7-X-P and 10-DAB.
Fewer reaction steps, lower production costs, circumvents the need for expensive chiral side chain synthesis.[1][2]
Well-established and widely documented protocols.
Starting Material Abundance
10-30 times more abundant than paclitaxel in cultivated Taxus species.[1]
Readily extracted from the needles and twigs of the European Yew tree (Taxus baccata).[4]
Experimental Protocols
Semi-synthesis of Paclitaxel from 10-Deacetyl-7-xylosyl paclitaxel (10-D-7-X-P)
The conversion of a mixture of 10-deacetyl-7-xylosyltaxanes to paclitaxel is achieved through a concise three-step process.[1][2][5] While the specific reagents and detailed reaction conditions are not extensively detailed in publicly available literature, the key transformations are as follows:
Redox Reaction: This initial step is aimed at modifying the taxane (B156437) core. The exact nature of the oxidation or reduction is not specified in the available literature.
Acetylation: This step involves the introduction of an acetyl group, a critical functional group in the final paclitaxel molecule.
Deacetylation: A selective deacetylation is performed to yield the final paclitaxel structure.
Following these steps, the resulting mixture is separated by column chromatography to afford paclitaxel.
Representative Semi-synthesis of Paclitaxel from 10-deacetylbaccatin III (10-DAB)
The semi-synthesis of paclitaxel from 10-DAB is a well-documented four-step process involving protection, acetylation, side-chain attachment, and deprotection. The following is a representative protocol synthesized from various literature sources.
Protection of the C7 Hydroxyl Group:
Reagents: Triethylsilyl chloride (TES-Cl), imidazole, in dry N,N-dimethylformamide (DMF).
Procedure: 10-DAB is dissolved in DMF with imidazole. The solution is cooled, and TES-Cl is added. The reaction is stirred until completion, followed by workup and purification to yield 7-O-TES-10-deacetylbaccatin III.
Acetylation of the C10 Hydroxyl Group:
Reagents: n-Butyllithium (n-BuLi) or lithium hexamethyldisilazide (LiHMDS), acetyl chloride or acetic anhydride, in anhydrous tetrahydrofuran (B95107) (THF).
Procedure: The 7-O-TES-10-deacetylbaccatin III is dissolved in THF and cooled to a low temperature (e.g., -78°C). A strong base like n-BuLi or LiHMDS is added, followed by the acetylating agent. The reaction is quenched, and the product, 7-O-TES-baccatin III, is isolated and purified.
Attachment of the C13 Side Chain:
Reagents: A protected β-lactam side chain (e.g., (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone), a strong base like LiHMDS, in anhydrous THF.
Procedure: The 7-O-TES-baccatin III is dissolved in THF and treated with a strong base at low temperature to form the C13 alkoxide. The protected β-lactam is then added, which opens and couples to the baccatin (B15129273) core.
Deprotection:
Reagents: Hydrofluoric acid-pyridine complex (HF-Py) or trifluoroacetic acid (TFA).
Procedure: The protected paclitaxel derivative is treated with a deprotecting agent to remove the silyl (B83357) protecting groups from the C7 and C2' positions, yielding paclitaxel. The final product is then purified by chromatography.
Visualizing the Processes and Pathways
To better understand the chemical and biological processes discussed, the following diagrams have been generated using Graphviz.
Caption: Comparative workflow of paclitaxel semi-synthesis.
Caption: Paclitaxel's mechanism of action on microtubules.
Caption: Mitochondrial-dependent apoptosis pathway induced by paclitaxel.
Conclusion
The validation of 10-Deacetyl-7-xylosyl paclitaxel as a semi-synthetic starting material marks a significant advancement in the production of paclitaxel. Its abundance in renewable resources, coupled with a more efficient and higher-yielding synthetic route, presents a compelling case for its adoption in pharmaceutical manufacturing. While the detailed experimental conditions for its conversion are not as widely published as those for 10-DAB, the available data strongly suggests that 10-D-7-X-P is a superior precursor from both an economic and process chemistry perspective. Further research and process optimization are likely to solidify its role as the preferred starting material for paclitaxel semi-synthesis.
Essential Guide to the Safe Disposal of 10-Deacetyl-7-xylosyl paclitaxel
For researchers, scientists, and drug development professionals, the proper handling and disposal of cytotoxic compounds like 10-Deacetyl-7-xylosyl paclitaxel (B517696), a derivative of the potent antineoplastic agent pa...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the proper handling and disposal of cytotoxic compounds like 10-Deacetyl-7-xylosyl paclitaxel (B517696), a derivative of the potent antineoplastic agent paclitaxel, is a critical component of laboratory safety and environmental responsibility.[1][2] Adherence to strict disposal protocols is necessary to minimize exposure risks and prevent environmental contamination.[3][4] Although some safety data sheets (SDS) may suggest that small quantities can be disposed of as household waste, it is imperative to treat this compound as a hazardous cytotoxic substance due to its cellular toxicity.[5]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all personnel are trained in handling cytotoxic materials and are familiar with the facility's specific hazardous waste management plan.[6][7] The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent skin contact, inhalation, and ingestion.[2][8]
Personal Protective Equipment (PPE) Requirements:
PPE Component
Specifications and Guidelines
Gloves
Double nitrile or other compatible cytotoxic-resistant gloves are required. Ensure the outer glove covers the lab coat cuff.[1][2]
Eye Protection
Chemical safety goggles are mandatory. In situations with a risk of splashes, a full-face shield should also be worn.[1][2]
Lab Coat
A disposable, solid-front gown with long sleeves and tight-fitting cuffs is required.[8]
Respiratory Protection
For handling powders or creating aerosols, a NIOSH-approved respirator (e.g., N95) or a powered air-purifying respirator (PAPR) should be used.[9]
Footwear
Closed-toe shoes are required. Shoe covers may be necessary depending on the scale of the operation.[8]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of 10-Deacetyl-7-xylosyl paclitaxel and contaminated materials.
1. Segregation of Waste:
All materials that have come into contact with 10-Deacetyl-7-xylosyl paclitaxel must be segregated as cytotoxic waste.[5] This includes:
Sharps: All contaminated needles, syringes, and other sharps must be placed in a rigid, puncture-resistant, and leak-proof sharps container clearly labeled as "Cytotoxic Sharps Waste."[5]
Non-Sharps Solids: Contaminated items such as gloves, wipes, and lab coats should be placed in thick, leak-proof plastic bags (minimum 2 mm thick for polypropylene) that are specifically designated for cytotoxic waste.[8] These bags are often color-coded purple or yellow with a cytotoxic symbol.[5][8] Double-bagging is recommended.[10]
Liquids: Liquid waste containing 10-Deacetyl-7-xylosyl paclitaxel should be collected in a sealed, leak-proof, and clearly labeled container. Avoid overfilling containers.[11]
3. Labeling and Storage:
All waste containers must be clearly labeled with the words "Cytotoxic Waste" or "Chemotherapy Waste" and the universal cytotoxic symbol.[8] Store the sealed waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.[6][8] This area should have secondary containment to manage any potential leaks.[11]
4. Spill Management:
In the event of a spill, immediately alert personnel in the area. The spill should be cleaned up by trained personnel wearing appropriate PPE. Use a chemotherapy spill kit, which typically contains absorbent materials, cleaning agents, and waste disposal bags. All materials used for spill cleanup must be disposed of as cytotoxic waste.[2][6]
5. Final Disposal:
Cytotoxic waste must be disposed of through a licensed hazardous waste contractor.[5] The primary method for the final disposal of cytotoxic waste is high-temperature incineration.[5] Never dispose of 10-Deacetyl-7-xylosyl paclitaxel or its contaminated materials in the regular trash or down the drain.[12]
Experimental Decontamination Protocol
While physical removal and incineration are the standard disposal methods, chemical decontamination of surfaces and equipment is also a critical step. A common practice for decontaminating surfaces that have been in contact with paclitaxel involves a solution of sodium hypochlorite (B82951).
Methodology for Surface Decontamination:
Prepare a fresh solution of sodium hypochlorite (bleach) at a concentration of approximately 0.5% (a 1:10 dilution of standard household bleach).
After removing gross contamination with absorbent pads, apply the bleach solution to the contaminated surface.
Personal protective equipment for handling 10-Deacetyl-7-xylosyl paclitaxel
For Researchers, Scientists, and Drug Development Professionals This guide provides crucial safety and logistical information for the handling and disposal of 10-Deacetyl-7-xylosyl paclitaxel (B517696). As a derivative o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 10-Deacetyl-7-xylosyl paclitaxel (B517696). As a derivative of paclitaxel, this compound should be handled with the utmost care, treating it as a potent cytotoxic agent. Adherence to these procedures is essential to minimize exposure and ensure a safe laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
While a safety data sheet (SDS) from one supplier indicates that 10-Deacetyl-7-xylosyl paclitaxel is not classified as hazardous, it is critical to handle it as a cytotoxic compound due to its structural similarity to paclitaxel, a known hazardous drug. Paclitaxel and other cytotoxic agents can be carcinogenic, mutagenic, and teratogenic.[1] Exposure can occur through skin contact, inhalation, or accidental ingestion.[2] Therefore, a comprehensive PPE protocol is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling 10-Deacetyl-7-xylosyl paclitaxel
PPE Component
Specification
Rationale
Gloves
Double gloving with chemotherapy-tested nitrile gloves (ASTM D6978-05).[3]
Prevents skin contact and absorption. Double gloving provides an additional barrier.
Gown
Disposable, fluid-resistant gown with long sleeves and closed front.
Protects skin and personal clothing from contamination.
Protects eyes from splashes of liquids or airborne particles.
Respiratory Protection
A surgical mask is required for handling solutions. An N95 respirator or equivalent should be used when handling powders or if there is a risk of aerosolization.[1][2]
Minimizes the risk of inhaling hazardous particles.
All handling of 10-Deacetyl-7-xylosyl paclitaxel, including preparation of stock solutions, should be performed in a designated containment area, such as a certified biological safety cabinet (BSC) or a chemical fume hood, to minimize exposure.[4]